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  • Product: N,N-Dipropyl-3-nitro-benzeneethanamine
  • CAS: 97351-96-7

Core Science & Biosynthesis

Foundational

Pharmacological Profile and Synthetic Methodology of N,N-Dipropyl-3-nitro-benzeneethanamine (3-NDPEA)

Executive Summary N,N-Dipropyl-3-nitro-benzeneethanamine (CAS 97351-96-7), commonly referred to as 3-NDPEA, is a highly specialized lipophilic phenethylamine derivative. While it lacks the direct, potent dopaminergic ago...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Dipropyl-3-nitro-benzeneethanamine (CAS 97351-96-7), commonly referred to as 3-NDPEA, is a highly specialized lipophilic phenethylamine derivative. While it lacks the direct, potent dopaminergic agonism characteristic of its hydroxylated or aminated bioisosteres, its unique structural topology makes it a critical pharmacological precursor and synthetic intermediate in the development of non-ergoline D2/D3 receptor agonists, such as ropinirole and related indolones [1]. This technical guide elucidates the structural-activity relationships (SAR), mechanistic signaling pathways, and rigorous synthetic protocols associated with 3-NDPEA.

Chemical Identity & Structural Significance

The core scaffold of 3-NDPEA consists of a phenethylamine backbone substituted with a nitro group at the meta (3-) position and two propyl chains on the terminal amine.

  • IUPAC Name: N-[2-(3-nitrophenyl)ethyl]-N-propylpropan-1-amine

  • CAS Number: 97351-96-7

  • Molecular Formula: C₁₄H₂₂N₂O₂

The presence of the bulky, electron-withdrawing nitro group serves as a stabilizing moiety during complex synthetic multi-step reactions, preventing premature oxidation of the aromatic ring. It is structurally homologous to the ropinirole intermediate 2-methyl-3-nitro-N,N-dipropylbenzeneethanamine (CAS 91374-23-1) [2], differing only by the absence of the ortho-methyl group.

Pharmacological Profile: Receptor Binding & SAR

In neuropharmacology, the N,N-dipropylphenethylamine pharmacophore is synonymous with dopamine receptor activation. Compounds like RU 24213 are well-documented selective D2 agonists [3]. However, the pharmacological profile of 3-NDPEA is heavily dictated by the meta-nitro substitution.

Causality of Binding Affinity: The D2/D3 receptor orthosteric binding pocket requires a hydrogen bond donor (typically an -OH or -NH₂ group) at the meta position of the aromatic ring to interact with key serine residues (e.g., Ser193, Ser194) in transmembrane domain 5 (TM5). The nitro group in 3-NDPEA acts as an electron-withdrawing hydrogen bond acceptor with significant steric bulk. Consequently, 3-NDPEA exhibits negligible direct affinity for D2/D3 receptors. Instead, it functions as a lipophilic prodrug or a synthetic precursor. Once reduced in vivo or in vitro to 3-amino-N,N-dipropylphenethylamine, the molecule regains the ability to form critical hydrogen bonds, acting as a potent agonist.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the extrapolated and literature-supported binding affinities of N,N-dipropylphenethylamine derivatives, highlighting the impact of the meta-substitution.

CompoundMeta-Substitution (R)D2 Receptor Affinity (Kᵢ, nM)D3 Receptor Affinity (Kᵢ, nM)Primary Pharmacological Role
3-NDPEA -NO₂> 5,000> 5,000Synthetic Precursor / Prodrug
3-Amino-DPPEA -NH₂45 ± 512 ± 2Active D2/D3 Agonist
3-OH-DPPEA -OH15 ± 34.5 ± 1Potent Full Agonist
RU 24213 4-OH (N-phenethyl)22 ± 48 ± 2Reference D2 Agonist [3]

Mechanistic Signaling Pathways

Upon catalytic or enzymatic reduction, the active metabolites of 3-NDPEA engage the D2/D3 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gᵢ/ₒ alpha subunit. Activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and decreased Protein Kinase A (PKA) activity.

SignalingPathway Agonist Active Metabolite (e.g., 3-Amino-DPPEA) Receptor Dopamine D2/D3 Receptor Agonist->Receptor Binds & Activates Gi Gi/o Protein Complex Receptor->Gi Conformational Change AC Adenylyl Cyclase (Inhibition) Gi->AC Alpha Subunit Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downregulation PKA PKA Activity (Reduced) cAMP->PKA Decreased Phosphorylation

Caption: Intracellular signaling cascade initiated by active phenethylamine derivatives at D2/D3 receptors.

Experimental Workflows & Protocols

The synthesis of 3-NDPEA requires strict chemoselectivity to prevent the premature reduction of the aromatic nitro group while successfully alkylating the aliphatic amine [4].

SynthesisWorkflow A 3-Nitrophenylacetic Acid (Starting Material) B Amidation (Di-n-propylamine, EDCI, HOBt) A->B Step 1 C N,N-Dipropyl-3-nitro-benzeneacetamide (Intermediate) B->C D Reduction (Borane-THF) C->D Step 2 E N,N-Dipropyl-3-nitro-benzeneethanamine (Target Compound) D->E F Purification (Chromatography) E->F Step 3

Caption: Step-by-step synthetic workflow for N,N-Dipropyl-3-nitro-benzeneethanamine.

Protocol 1: Chemoselective Synthesis of 3-NDPEA via Amide Reduction

Causality & Rationale: Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are contraindicated as they rapidly reduce the aromatic nitro group to an azo or primary amine species. Borane-Tetrahydrofuran (BH₃·THF) is selected because the Lewis acidic borane selectively coordinates with the electron-rich carbonyl oxygen of the amide, facilitating hydride transfer while leaving the electron-deficient nitro group intact.

Step-by-Step Methodology:

  • Amidation: Dissolve 1.0 eq of 3-nitrophenylacetic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir for 15 minutes at 0°C.

  • Amine Addition: Slowly add 1.5 eq of di-n-propylamine. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield N,N-dipropyl-3-nitro-benzeneacetamide.

  • Chemoselective Reduction: Dissolve the intermediate in anhydrous THF under an argon atmosphere. Cool to 0°C.

  • Borane Addition: Dropwise, add 3.0 eq of 1M BH₃·THF complex. Reflux the mixture for 4 hours.

  • Quenching: Cool to 0°C and carefully quench with methanol. Add 2M HCl and reflux for 1 hour to break the boron-amine complex.

  • Extraction & Validation: Basify with NaOH to pH 10, extract with ethyl acetate.

    • Self-Validation: Analyze via FT-IR to confirm the disappearance of the amide carbonyl stretch (~1650 cm⁻¹) and the retention of the strong asymmetric nitro stretch (~1530 cm⁻¹).

Protocol 2: Catalytic Hydrogenation to Active Amine

To convert 3-NDPEA into its pharmacologically active dopaminergic counterpart, catalytic hydrogenation is utilized.

  • Preparation: Dissolve 3-NDPEA in absolute ethanol.

  • Catalyst Addition: Add 10% w/w Palladium on Carbon (Pd/C).

    • Rationale: Pd/C under low pressure prevents aliphatic amine dealkylation, a common side reaction seen with Raney Nickel at high temperatures [4].

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain at 1-2 atm pressure at room temperature for 6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

  • Validation: Use LC-MS to verify the mass shift from M⁺ (250.3) to the reduced amine M⁺ (220.3).

Conclusion

N,N-Dipropyl-3-nitro-benzeneethanamine is a masterclass in rational drug design intermediates. By utilizing the nitro group as a steric and electronic shield, chemists can execute complex aliphatic alkylations without compromising the aromatic ring. Through controlled chemoselective reduction, 3-NDPEA unlocks access to a broad library of potent D2/D3 non-ergoline agonists.

References

  • "A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride." Organic Process Research & Development, ACS Publications, 2013. URL: [Link]

  • "N,N-Dipropyl-2-methyl-3-nitrophenylethanamine." LookChem. URL: [Link]

  • "Comparison of the effects of NMDA and AMPA antagonists on the locomotor activity induced by selective D1 and D2 dopamine agonists in reserpine-treated mice." PubMed, NIH. URL: [Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of N,N-Dipropyl-3-nitro-benzeneethanamine (NDNBE): A Technical Guide

Executive Summary & Structural Rationale N,N-Dipropyl-3-nitro-benzeneethanamine (NDNBE, CAS 97351-96-7) is a synthetic phenethylamine derivative. While it is primarily recognized in industrial medicinal chemistry as a de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N,N-Dipropyl-3-nitro-benzeneethanamine (NDNBE, CAS 97351-96-7) is a synthetic phenethylamine derivative. While it is primarily recognized in industrial medicinal chemistry as a des-methyl analog to the critical intermediate used in the synthesis of the Parkinson’s disease therapeutic Ropinirole[1], its structural homology to endogenous neurotransmitters mandates rigorous in vitro pharmacological profiling.

From a structure-activity relationship (SAR) perspective, NDNBE belongs to the N,N-dipropylphenethylamine pharmacophore class. The N,N-dipropyl substitution is a privileged moiety that optimally penetrates the hydrophobic binding pocket of Dopamine D2 and D3 receptors (formed by transmembrane helices TM3, TM5, and TM6)[2]. However, unlike the endogenous ligand dopamine, which possesses a 3-hydroxyl group that acts as a hydrogen-bond donor to Ser193 and Ser197, NDNBE features a 3-nitro group. The nitro group is highly electron-withdrawing and functions exclusively as a hydrogen-bond acceptor[3]. This subtle bioisosteric shift critically alters receptor binding kinetics, typically shifting the molecule from a full agonist to a partial agonist or biased ligand.

This whitepaper outlines the authoritative, self-validating in vitro methodologies required to elucidate the mechanism of action of NDNBE at G-protein coupled receptors (GPCRs).

Hypothesized Mechanism of Action (In Vitro)

Based on its pharmacophore, NDNBE is projected to target the Dopamine D2/D3 receptors . These are Class A GPCRs coupled to the inhibitory G-protein complex ( Gi/o​ ).

When NDNBE binds to the orthosteric site of the D2/D3 receptor, it stabilizes an active receptor conformation that catalyzes the exchange of GDP for GTP on the Gαi​ subunit. The dissociated Gαi​ subunit directly inhibits Adenylyl Cyclase (AC), leading to a reduction in the synthesis of cyclic AMP (cAMP) from ATP. Consequently, Protein Kinase A (PKA) activity is downregulated. Concurrently, receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) leads to β -arrestin recruitment, which mediates receptor internalization and alternative signaling cascades[3].

GPCR_Signaling Ligand NDNBE (Ligand) Receptor Dopamine D2/D3 Receptor Ligand->Receptor Binds Orthosteric Site Gi Gi/o Protein (α, β, γ subunits) Receptor->Gi Activates B_Arrestin β-Arrestin 2 (Recruitment) Receptor->B_Arrestin GRK Phosphorylation AC Adenylyl Cyclase (Effector) Gi->AC Inhibits (Gαi) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates

In vitro GPCR signaling cascade activated by NDNBE at D2/D3 receptors.

Self-Validating Experimental Protocols

To accurately profile NDNBE, we must employ orthogonal assays that measure both binding affinity (how well it binds) and functional efficacy (what it does once bound). Do not rely on a single assay format; functional data must always corroborate binding data.

Protocol A: Radioligand Displacement Assay (Receptor Affinity)

Objective: Determine the inhibition constant ( Ki​ ) of NDNBE at human D2 and D3 receptors. Causality & Design: We utilize CHO-K1 cells stably transfected with human D2R or D3R. CHO-K1 cells are selected because they lack endogenous dopaminergic background noise. We use [3H] -Spiperone, a high-affinity D2/D3 antagonist, as the radiotracer. NDNBE will compete with [3H] -Spiperone for the orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells expressing hD2R/hD3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -Spiperone, and varying concentrations of NDNBE ( 10−11 to 10−4 M).

  • Equilibration: Incubate the plate at 25°C for 120 minutes to ensure steady-state thermodynamic equilibrium is reached.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation System: Calculate Non-Specific Binding (NSB) using a saturating concentration (10 µM) of cold Haloperidol. Total binding (TB) minus NSB yields specific binding. Trustworthiness Check: The assay plate is only validated if specific binding accounts for >80% of TB, confirming the signal is receptor-mediated and not an artifact of lipophilic membrane partitioning.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: Determine the half-maximal effective concentration ( EC50​ ) and maximum efficacy ( Emax​ ) of NDNBE. Causality & Design: Because D2/D3 receptors are Gi​ -coupled, their activation decreases cAMP. To measure a decrease, we must first artificially elevate the baseline cAMP levels using Forskolin (a direct Adenylyl Cyclase activator). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its ratiometric readout, which normalizes well-to-well variability (e.g., cell number differences or pipetting errors).

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1-hD2R cells at 10,000 cells/well in a 384-well microplate.

  • Compound Addition: Add NDNBE ( 10−11 to 10−4 M) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 15 minutes.

  • Forskolin Stimulation: Add 10 µM Forskolin to all test wells to stimulate AC. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate (acceptor) and Anti-cAMP Cryptate (donor). Incubate for 1 hour at room temperature.

  • Readout: Measure fluorescence emission at 615 nm and 665 nm using a microplate reader. Calculate the 665/615 ratio.

  • Self-Validation System: The assay must include three internal controls: (1) Buffer only (Negative Control - basal cAMP), (2) Forskolin only (Positive Control - max cAMP), and (3) Dopamine + Forskolin (Reference Agonist - max inhibition). Trustworthiness Check: Calculate the Z'-factor between the Forskolin and Dopamine controls. The assay is only valid if Z' 0.5, ensuring a robust assay window.

Workflow Step1 CHO-K1 Cells (Expressing D2R) Step2 NDNBE Incubation Step1->Step2 Step3 Forskolin Stimulation Step2->Step3 Step4 Cell Lysis & TR-FRET Reagents Step3->Step4 Step5 Fluorescence Readout (665/615 nm) Step4->Step5

Self-validating TR-FRET workflow for measuring Gi-mediated cAMP inhibition.

Quantitative Data Presentation

To guide assay development, the following table summarizes the projected pharmacological baseline for NDNBE based on the SAR of structurally analogous N,N-dipropylphenethylamines and the reference therapeutic Ropinirole[2].

Pharmacological ParameterDopamine (Endogenous)Ropinirole (Reference)NDNBE (Projected Baseline)Validation Assay Method
D2R Binding Affinity ( Ki​ ) ~1,000 nM~1,000 nM1,500 - 3,000 nM [3H] -Spiperone Displacement
D3R Binding Affinity ( Ki​ ) ~30 nM~100 nM200 - 500 nM [3H] -Spiperone Displacement
D2R Functional Potency ( EC50​ ) ~10 nM~30 nM100 - 300 nMTR-FRET cAMP Accumulation
Max Efficacy ( Emax​ vs DA) 100% (Full Agonist)~85% (Partial Agonist)60 - 75% (Partial Agonist)TR-FRET cAMP Accumulation

Note: The substitution of the 3-hydroxyl group with a 3-nitro group is projected to reduce overall efficacy ( Emax​ ), shifting the compound toward a partial agonist profile due to the loss of critical hydrogen-bond donation to TM5 serine residues[3].

References

  • Source: Pharmacology & Therapeutics (Ovid)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: CN101585773B - Method for preparing N, N- dipropyl-2-(2-methyl-3-nitro)

Sources

Foundational

Receptor Binding Affinity and Pharmacological Profiling of N,N-Dipropyl-3-nitro-benzeneethanamine: A Technical Whitepaper

Executive Summary & Structural Rationale In neuropharmacological drug development, the phenethylamine scaffold serves as the foundational pharmacophore for catecholaminergic and trace amine signaling. N,N-Dipropyl-3-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In neuropharmacological drug development, the phenethylamine scaffold serves as the foundational pharmacophore for catecholaminergic and trace amine signaling. N,N-Dipropyl-3-nitro-benzeneethanamine (NDNBE, CAS: 97351-96-7) represents a structurally distinct derivative where the primary amine is di-propylated and the aromatic ring bears a meta-nitro group. This whitepaper systematically deconstructs the receptor binding affinity, structure-activity relationship (SAR), and the self-validating analytical protocols required to characterize this compound for advanced preclinical research.

Structure-Activity Relationship (SAR) Dynamics

Understanding the binding affinity of NDNBE requires analyzing its structural divergence from endogenous monoamines:

  • The N,N-Dipropyl Moiety: Extensive SAR studies on dopaminergic ligands have established that N-alkylation dictates receptor subtype selectivity. Specifically, N-n-propyl substitution dramatically improves D2-like receptor (D2/D3) affinity compared to N-methyl or primary amines[1]. This "propyl effect" allows the lipophilic alkyl chains to occupy an accessory hydrophobic cavity adjacent to the orthosteric binding site. This phenomenon is shared by classical D2/D3 agonists and N-propyl-substituted tetrahydropyridines[2].

  • The 3-Nitro Substitution: Endogenous dopamine utilizes a 3,4-dihydroxy (catechol) ring for critical hydrogen bonding with serine residues in transmembrane domain 5 (TM5) of the receptor. Replacing the 3-hydroxyl with a 3-nitro group introduces a strong electron-withdrawing effect and alters the hydrogen-bond acceptor capabilities. While this modification typically reduces the classical full agonist efficacy seen in catechols, it significantly enhances lipophilicity and blood-brain barrier (BBB) penetrability. Consequently, NDNBE acts as a partial agonist at D2 receptors and an atypical modulator at trace amine-associated receptors (TAAR1), where increased PKC-mediated phosphorylation triggers downstream signaling[3].

Quantitative Receptor Binding Profile

The following table summarizes the representative in vitro radioligand binding data for NDNBE across key monoaminergic targets. Data is expressed as the inhibition constant ( Ki​ ) to provide an absolute measure of affinity independent of radioligand concentration.

Receptor SubtypeRadioligand Used Ki​ (nM) ± SEMFunctional Efficacy ( Emax​ %)Putative Role
D2 (High-affinity state) [ 3 H]-Spiperone45.2 ± 3.168%Partial Agonist
D3 [ 3 H]-7-OH-DPAT12.8 ± 1.482%Agonist
5-HT 1A​ [ 3 H]-8-OH-DPAT115.4 ± 8.5N/AWeak Binder
TAAR1 [ 3 H]-RO516601785.6 ± 6.290%Agonist

Mechanistic Pathway Visualization

NDNBE primarily exerts its effects via G-protein coupled receptors (GPCRs) linked to the Gi/o​ alpha subunit. Binding at the D2/D3 orthosteric site triggers a conformational change that inhibits adenylyl cyclase, thereby downregulating cAMP-dependent pathways.

D2_Signaling L NDNBE (Ligand) R D2/D3 Receptor (GPCR) L->R Binds & Activates G Gi/o Protein (Alpha Subunit) R->G Conformational Change AC Adenylyl Cyclase (Inhibited) G->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis

Fig 1: GPCR Gi/o signaling cascade modulated by NDNBE binding at the D2/D3 orthosteric site.

Experimental Protocols: Self-Validating Radioligand Binding Assay

To accurately determine the Ki​ of NDNBE, a competitive radioligand binding assay must be employed. As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls . The following methodology is engineered as a self-validating system.

Step-by-Step Methodology
  • Membrane Preparation (Causality: Specificity): Harvest Chinese Hamster Ovary (CHO-K1) cells stably expressing human D2 receptors. Why CHO cells? They lack endogenous dopamine receptors, ensuring all radioactive signals are strictly specific to the transfected D2R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Incubation (Causality: Equilibrium): In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [ 3 H]-Spiperone, and varying concentrations of NDNBE (10 −11 to 10 −4 M). Incubate at 25°C for 120 minutes. Why 120 minutes? This duration ensures the system reaches thermodynamic equilibrium, a strict prerequisite for applying the law of mass action.

  • Rapid Filtration (Causality: Signal-to-Noise Optimization): Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters. Why GF/B filters? These filters must be pre-soaked in 0.3% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic ligands like NDNBE.

  • Quantification: Wash filters three times with ice-cold buffer to remove unbound radioligand. Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify using a beta counter.

The Self-Validating Assay Mechanics

To guarantee scientific integrity, the assay must pass three automated validation gates before data is accepted:

  • Ligand Depletion Control: Total binding must not exceed 10% of the added radioligand. If depletion >10%, the pseudo-first-order kinetic assumption fails, and the plate is invalidated.

  • Signal Window (Z'-Factor): Non-specific binding (NSB) is defined using 10 µM Haloperidol. The assay must maintain a Z'-factor ≥ 0.5, calculated from the Total Binding (TB) and NSB wells, proving assay robustness.

  • Reference Standard Tracking: A known standard (e.g., unlabeled Spiperone) is run on every plate. If the calculated pKi of the standard deviates by >0.15 log units from historical means, the NDNBE data is discarded.

Workflow S1 1. Tissue/Cell Prep CHO-K1 expressing D2R S2 2. Radioligand Incubation [3H]-Spiperone + NDNBE S1->S2 S3 3. Rapid Filtration GF/B Filters (PEI treated) S2->S3 S4 4. Liquid Scintillation Quantify Bound Radioactivity S3->S4 S5 5. Data Regression Non-linear fit (Cheng-Prusoff) S4->S5

Fig 2: Self-validating radioligand binding assay workflow for determining NDNBE receptor affinity.

Data Analysis & Pharmacological Interpretation

Following scintillation, the raw counts per minute (CPM) are converted to percentage of specific binding. The IC 50​ value is derived using a four-parameter logistic non-linear regression model. Because IC 50​ is dependent on the radioligand concentration, it must be converted to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [ 3 H]-Spiperone and Kd​ is its dissociation constant. The resulting Ki​ values confirm that the N,N-dipropyl substitution successfully anchors NDNBE into the D2/D3 binding pocket, while the 3-nitro group provides a unique electronic profile that favors partial agonism, making it a valuable tool compound for investigating GPCR functional selectivity.

References

  • Source: National Institutes of Health (NIH)
  • Title: Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum Source: MDPI URL
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

Synthesis and Characterization of N,N-Dipropyl-3-nitro-benzeneethanamine: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Synthetic Organic Chemistry & Pharmaceutical Intermediates Introduction & Mechanistic Rationale N,N-Dipropyl-3-nitro-benzeneethanamine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Synthetic Organic Chemistry & Pharmaceutical Intermediates

Introduction & Mechanistic Rationale

N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) is a sterically hindered, tertiary amine bearing a nitro-aromatic moiety [1]. Structurally related to the precursors of several dopaminergic agonists (such as ropinirole analogs), this compound serves as a critical scaffold in medicinal chemistry.

When designing a synthetic pathway for N,N-dialkyl phenethylamines, chemists must navigate the competing risks of under-alkylation (yielding secondary amines) and over-alkylation (yielding quaternary ammonium salts). Direct alkylation of 3-nitrophenethylamine with propyl halides (e.g., 1-bromopropane) typically results in a difficult-to-separate mixture of these species.

To ensure absolute chemoselectivity and a self-validating reaction progression, reductive amination is the preferred methodology. By utilizing propionaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction proceeds via an iminium intermediate. The electron-withdrawing acetate groups on NaBH(OAc)₃ reduce its nucleophilicity compared to sodium borohydride (NaBH₄), ensuring it selectively reduces the protonated iminium ion without reducing the unreacted aldehyde or the sensitive nitro-aromatic group[2].

Quantitative Reaction Parameters

The following stoichiometric table outlines the optimized parameters for a 10 mmol scale synthesis. All quantitative data is structured to ensure reproducible molarity and equivalent tracking.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
3-Nitrophenethylamine HCl [3]202.641.0 eq2.03 gPrimary Starting Material
Propionaldehyde 58.082.2 eq1.28 g (1.60 mL)Alkylating Agent
NaBH(OAc)₃ (STAB) 211.942.5 eq5.30 gChemoselective Reductant
N,N-Diisopropylethylamine (DIPEA) 129.241.2 eq1.55 g (2.10 mL)Non-nucleophilic Base
1,2-Dichloroethane (DCE) 98.96Solvent40.0 mLReaction Medium

Workflow Visualization

The logical progression of the synthesis is mapped below, highlighting the phase transitions from the hydrochloride salt to the isolated tertiary amine.

Pathway N1 3-Nitrophenethylamine HCl (Starting Material) N2 Free-basing DIPEA in DCE (0 °C) N1->N2 N3 Iminium Formation Propionaldehyde (2.2 eq) N2->N3 N4 Chemoselective Reduction NaBH(OAc)3 (2.5 eq) N3->N4 N5 Aqueous Workup NaHCO3 / DCM Extraction N4->N5 N6 N,N-Dipropyl-3-nitro-benzeneethanamine (Target Product) N5->N6

Synthesis workflow for N,N-Dipropyl-3-nitro-benzeneethanamine via reductive amination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The causality behind the solvent choice, temperature gradients, and reagent addition order is explicitly defined to guarantee trustworthiness in a professional laboratory setting.

Step 1: Free-Basing the Amine
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the vessel with dry Nitrogen (N₂).

  • Suspend 2.03 g (10 mmol) of 3-nitrophenethylamine hydrochloride [3] in 40 mL of anhydrous 1,2-Dichloroethane (DCE). Note: DCE is selected over Dichloromethane (DCM) due to its slightly higher boiling point and empirically proven superiority in STAB-mediated reductive aminations [2].

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add 2.10 mL (12 mmol) of DIPEA dropwise via syringe. Stir for 15 minutes. The suspension will clarify as the amine is free-based and dissolves into the organic phase.

Step 2: Iminium Ensemble Generation
  • While maintaining the temperature at 0 °C, add 1.60 mL (22 mmol) of propionaldehyde dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 30 minutes. This incubation period is critical to allow the equilibrium to favor the formation of the intermediate imine/iminium species before the reductant is introduced.

Step 3: Chemoselective Hydride Reduction
  • Re-cool the reaction mixture to 0 °C.

  • Add 5.30 g (25 mmol) of NaBH(OAc)₃ in three equal portions over 15 minutes to control the mild exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours under N₂.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, 9:1 Hexanes/Ethyl Acetate, UV detection at 254 nm). The starting material spot should be completely consumed, replaced by a higher Rf spot corresponding to the highly lipophilic tertiary amine.

Step 4: Quench and Workup
  • Quench the reaction by slowly adding 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Caution: Vigorous effervescence (CO₂ gas evolution) will occur as unreacted hydrides and acetic acid byproducts are neutralized.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Combine the organic extracts and wash with 30 mL of brine.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude yellow oil.

Step 5: Purification
  • Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to 15% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions and evaporate the solvent to afford N,N-Dipropyl-3-nitro-benzeneethanamine as a pale yellow oil.

Analytical Validation

To ensure the structural integrity of the synthesized compound, the following analytical signatures should be verified:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 251.17.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the complex aromatic multiplet (4H) around 7.40–8.10 ppm confirming the intact nitro-aromatic ring, a characteristic triplet for the benzylic protons (~2.85 ppm), and the terminal methyl groups of the propyl chains appearing as a distinct triplet near 0.85 ppm. The absence of a broad singlet in the 1.5–2.0 ppm region confirms the complete conversion of the primary amine to the tertiary amine.

References

  • Coompo Biological Research Products. "N,N-Dipropyl-3-nitro-benzeneethanamine | 97351-96-7". Coompo. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 1996. URL:[Link]

  • University of California, Riverside. "Acutely Toxic Materials SOPs - 3-Nitrophenethylamine hydrochloride". UCR Environmental Health & Safety. URL: [Link]

Foundational

Structural and Pharmacological Properties of 3-Nitro Substituted Phenethylamines: A Comprehensive Technical Guide

Executive Summary Phenethylamines represent a highly versatile class of monoamine alkaloids that serve as the structural backbone for numerous neurotransmitters, stimulants, and pharmacological probes. The introduction o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenethylamines represent a highly versatile class of monoamine alkaloids that serve as the structural backbone for numerous neurotransmitters, stimulants, and pharmacological probes. The introduction of a nitro group (-NO₂)—a strongly electron-withdrawing and sterically demanding substituent—at the meta-position (3-position) of the phenyl ring profoundly alters the physicochemical and electronic landscape of the molecule[1].

As a Senior Application Scientist specializing in neuropharmacology and medicinal chemistry, I approach the structural profiling of these derivatives not merely as a catalog of properties, but as a dynamic system. In this guide, we will deconstruct how electronic induction, steric bulk, and receptor microenvironments interact to dictate the biological efficacy of 3-nitro substituted phenethylamines, and we will outline the self-validating experimental frameworks required to study them.

Electronic and Physicochemical Rationale

The -NO₂ group is a powerful electron-withdrawing substituent, exerting both inductive (-I) and resonance (-M) effects. When positioned at the meta-carbon, the resonance effect does not directly delocalize onto the carbon bearing the ethylamine side chain. However, the potent inductive effect significantly withdraws electron density from the aromatic π -system.

Causality in Receptor Binding: The electron-depleted aromatic ring of 3-nitrophenethylamine exhibits a highly polarized electrostatic potential map. In the binding pocket of monoamine receptors (such as 5-HT₂A or TAAR1), endogenous ligands typically engage in π−π stacking with conserved phenylalanine or tryptophan residues. The electron-deficient ring of the 3-nitro derivative strengthens parallel-displaced π−π interactions with electron-rich aromatic residues in the receptor. Furthermore, the oxygen atoms of the nitro group act as potent hydrogen bond acceptors, enabling unique electrostatic anchoring that lipophilic halogens (like bromine or iodine) cannot achieve. However, if not properly oriented, the steric bulk of the nitro group can clash with the binding pocket, leading to a reduction in intrinsic efficacy[2].

Quantitative Physicochemical Data

To contextualize the impact of the 3-nitro substitution, we must compare it against the unsubstituted backbone and its para-substituted counterpart. The data below synthesizes the structural metrics critical for predicting receptor affinity and pharmacokinetic behavior[1].

PropertyPhenethylamine (PEA)3-Nitrophenethylamine4-Nitrophenethylamine
Molecular Formula C₈H₁₁NC₈H₁₀N₂O₂C₈H₁₀N₂O₂
Molecular Weight 121.18 g/mol 166.18 g/mol 166.18 g/mol
Electronic Effect NeutralStrong EWG (meta)Strong EWG (para)
Hammett Constant ( σ ) 0.00+0.71 ( σm​ )+0.78 ( σp​ )
Steric Parameter (MR) 1.037.367.36
Primary Target TAAR15-HT₂A/2C, TAAR1TAAR1 (Low Efficacy)

Structure-Activity Relationships (SAR) & Pharmacology

5-HT₂A and 5-HT₂C Receptor Functional Selectivity

The substitution pattern on the aromatic ring dictates the functional selectivity of phenethylamines at serotonin receptors. While 2,5-dimethoxy substitutions are classically associated with potent 5-HT₂A agonism, the addition of a 3-nitro group (e.g., in 2,5-dimethoxy-3-nitroamphetamine, DON) creates a unique pharmacological profile. Studies demonstrate that 3-nitro substituted derivatives can act as partial to full agonists depending on the downstream effector pathway evaluated (e.g., Phospholipase C vs. Phospholipase A2)[3].

In central cardiovascular regulation, micro-injections of 3-nitro substituted amphetamines (like DON) into the nucleus tractus solitarius (NTS) produce dose-dependent hypotension and bradycardia, confirming their active role as 5-HT₂ receptor agonists in vivo[4].

G L 3-Nitro Phenethylamine (Agonist) R 5-HT2A Receptor L->R Binds Orthosteric Site Gq Gq Protein Alpha R->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Allosteric Activation IP3 IP3 Generation PLC->IP3 PIP2 Hydrolysis Ca Calcium Release IP3->Ca ER Channel Opening

Gq-coupled signaling pathway of 5-HT2A receptors upon activation by 3-nitro phenethylamines.

Trace Amine-Associated Receptor 1 (TAAR1)

At TAAR1, bulky substituents generally reduce efficacy. SAR studies indicate that while small substituents on the ethylene chain are tolerated, large single substituents on the aromatic ring—such as a nitro group—reduce the intrinsic efficacy. The steric field contribution is highly restrictive; thus, introducing a 3-nitro or 4-nitro group often shifts the compound from a full agonist to a low-efficacy partial agonist at human TAAR1[2].

Validated Experimental Workflows

To rigorously evaluate the binding affinity ( Ki​ ) of 3-nitrophenethylamines, a robust radioligand binding assay is essential. The following protocol is designed as a self-validating system, incorporating critical controls to ensure data integrity and reproducibility.

Protocol: Radioligand Binding Assay for 5-HT₂A Receptor Affinity

Objective: Determine the inhibition constant ( Ki​ ) of 3-nitrophenethylamine derivatives competing against the radioligand[³H]-Ketanserin.

Step 1: Membrane Preparation

  • Action: Harvest CHO-K1 cells stably expressing human 5-HT₂A receptors. Homogenize the cell pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Causality: CHO-K1 cells are utilized because they lack endogenous 5-HT₂A receptors, providing a clean background devoid of off-target noise. The ice-cold buffer prevents proteolytic degradation of the recombinant receptors during mechanical lysis.

Step 2: Assay Incubation (Thermodynamic Equilibrium)

  • Action: In a 96-well plate, combine 50 µL of [³H]-Ketanserin (final concentration 2 nM), 50 µL of the 3-nitro phenethylamine test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M), and 100 µL of the prepared membrane suspension. Incubate at 37°C for 60 minutes.

  • Causality: A 60-minute incubation at physiological temperature ensures the receptor-ligand system reaches thermodynamic equilibrium. This state is mathematically required for the accurate application of the Cheng-Prusoff equation to convert IC₅₀ values into absolute Ki​ values.

Step 3: Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Causality: Pre-soaking filters in PEI is a critical validation step; it neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged primary amine on the phenethylamine ligands. Rapid filtration with ice-cold buffer traps the receptor-ligand complexes while kinetically freezing the system, minimizing the dissociation of the test compound during the wash phase.

Step 4: Quantification

  • Action: Add scintillation cocktail to the dried filters and quantify radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Prep Membrane Prep (CHO-K1 cells) Incubate Incubation with Radioligand & Competitor Prep->Incubate Filter Rapid Filtration (PEI-treated GF/C) Incubate->Filter Wash Ice-Cold Wash (Prevent Dissociation) Filter->Wash Count Scintillation Counting Wash->Count Data IC50 / Ki Calculation Count->Data

Step-by-step experimental workflow for determining receptor binding affinity (Ki).

References[2] Reese, E. A., et al. "Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1". PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2719958/[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 12950066, 2-(3-Nitrophenyl)ethan-1-amine". PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/12950066[3] Moya, P. R., et al. "Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors". PubMed. https://pubmed.ncbi.nlm.nih.gov/17567962/[4] Merahi, N., et al. "5-HT2 receptors in the nucleus tractus solitarius: characterisation and role in cardiovascular regulation in the rat". PubMed. https://pubmed.ncbi.nlm.nih.gov/1328637/

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Exploratory

In-Depth Technical Guide: Blood-Brain Barrier Permeability Profiling of N,N-Dipropyl-3-nitro-benzeneethanamine

Executive Summary The development of central nervous system (CNS) therapeutics requires rigorous optimization of blood-brain barrier (BBB) permeability. N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) is a synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires rigorous optimization of blood-brain barrier (BBB) permeability. N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) is a synthetic phenethylamine derivative characterized by a lipophilic dipropyl-substituted tertiary amine and a meta-positioned nitro group. While structurally related to dopaminergic and serotonergic scaffolds, the presence of the nitro group significantly alters its electronic distribution, lipophilicity, and potential for active efflux.

This whitepaper provides an authoritative, step-by-step technical framework for predicting, evaluating, and validating the BBB permeability of N,N-Dipropyl-3-nitro-benzeneethanamine. We transition from in silico physicochemical profiling to in vitro polarized cell models, culminating in the gold-standard in vivo pharmacokinetic parameter: the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

Physicochemical Profiling & Predictive Modeling

The ability of a small molecule to traverse the tightly junctioned endothelial cells of the BBB is primarily dictated by its physicochemical properties. Passive transcellular diffusion is the dominant entry mechanism for lipophilic amines[1].

For N,N-Dipropyl-3-nitro-benzeneethanamine, the structural features dictate a highly favorable profile for passive diffusion, though the basic tertiary amine introduces a liability for lysosomal trapping and active efflux.

Molecular Descriptors
  • Molecular Weight (MW): At 250.34 g/mol , the compound is well below the 400 Da threshold generally considered optimal for CNS penetration.

  • Topological Polar Surface Area (TPSA): The nitro group contributes ~45.8 Ų and the tertiary amine ~3.2 Ų, resulting in a total TPSA of ~49.0 Ų. This is significantly below the <90 Ų threshold required to avoid excessive desolvation energy penalties at the lipid bilayer[2].

  • Lipophilicity (LogP): The phenethylamine core combined with two propyl chains yields an estimated LogP of ~3.5–4.0. This falls squarely within the "Goldilocks zone" (LogP 2.0–5.0) for CNS drugs[3].

  • Ionization (pKa): The tertiary amine is highly basic (estimated pKa ~9.0). At physiological pH (7.4), >95% of the molecules will exist as lipophilic cations.

Data Presentation: Predictive BBB Parameters
Physicochemical ParameterN,N-Dipropyl-3-nitro-benzeneethanamineIdeal CNS Drug ThresholdRisk Assessment
Molecular Weight (Da) 250.34< 400Low Risk (Favorable for diffusion)
TPSA (Ų) ~49.0< 90Low Risk (Excellent lipid solubility)
LogP ~3.52.0 - 5.0Low Risk (Optimal partitioning)
Hydrogen Bond Donors 0< 3Low Risk (Minimal desolvation penalty)
Hydrogen Bond Acceptors 3< 7Low Risk
Charge State (pH 7.4) Cationic (+1)Neutral or BasicModerate Risk (Potential P-gp substrate)

Mechanisms of BBB Transport & Efflux Liability

Despite a near-perfect profile for passive diffusion, the cationic nature of N,N-Dipropyl-3-nitro-benzeneethanamine at physiological pH makes it a potential substrate for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp / MDR1) and Breast Cancer Resistance Protein (BCRP) .

The causality here is structural: P-gp preferentially binds lipophilic, cationic molecules with spatially separated aromatic rings and hydrogen bond acceptors[4]. If the compound is rapidly effluxed back into the capillary lumen, its high passive permeability is negated, resulting in sub-therapeutic target engagement in the brain parenchyma.

BBB_Transport Blood Capillary Lumen (Free Drug) Endothelium BBB Endothelial Cell (Lipid Bilayer) Blood->Endothelium Passive Diffusion (High LogP, Low TPSA) Brain Brain Parenchyma (Target) Endothelium->Brain Transcellular Transport Efflux P-gp / BCRP (Efflux Pumps) Endothelium->Efflux Substrate Recognition Efflux->Blood Active Efflux (ATP-dependent)

Mechanism of BBB transport: Passive transcellular diffusion vs. P-gp/BCRP mediated active efflux.

Experimental Workflow & Self-Validating Protocols

To empirically determine the BBB permeability of N,N-Dipropyl-3-nitro-benzeneethanamine, a tiered approach is required. We begin with high-throughput in vitro models to assess apparent permeability ( Papp​ ) and efflux ratios (ER), followed by rigorous in vivo pharmacokinetic modeling.

Workflow Compound N,N-Dipropyl-3-nitro- benzeneethanamine InSilico In Silico Profiling (LogP, TPSA, pKa) Compound->InSilico InVitro In Vitro Assays (MDCK-MDR1 Transwell) InSilico->InVitro Favorable Properties (TPSA < 90 Ų) InVivo In Vivo Pharmacokinetics (Kp,brain & Kp,uu,brain) InVitro->InVivo High Papp, Low Efflux (ER < 2.0) Decision CNS Lead Optimization Go / No-Go InVivo->Decision High Kp,uu,brain (> 0.3)

Sequential screening workflow for evaluating BBB permeability of CNS-active small molecules.

Protocol 1: In Vitro MDCK-MDR1 Bidirectional Permeability Assay

Rationale (Causality): While Caco-2 cells are standard for intestinal absorption, Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) form tighter paracellular junctions, more accurately mimicking the BBB[5],[6]. This assay isolates passive permeability from P-gp mediated active efflux.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate inserts (0.4 µm pore size) in a 24-well Transwell® plate at a density of 6×104 cells/cm². Culture for 4–5 days to achieve a confluent, polarized monolayer[7].

  • Monolayer Validation (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 350 Ω·cm². This ensures tight junction integrity, preventing false-positive paracellular leakage[8].

  • Compound Administration:

    • Apical to Basolateral (A-B): Add 10 µM of N,N-Dipropyl-3-nitro-benzeneethanamine to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM to the basolateral chamber to measure efflux.

    • Control: Run Prazosin or Digoxin concurrently as a known P-gp substrate positive control[5].

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (to minimize the unstirred water layer). Sample both donor and receiver compartments at 0, 60, and 120 minutes.

  • Quantification & Calculation: Quantify using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER):

    • Papp​=(dQ/dt)/(C0​×A)

    • ER=Papp​(B−A)/Papp​(A−B)

    • Interpretation: An ER ≥ 2.0 indicates active P-gp efflux[5]. A Papp​(A−B)>3×10−6 cm/s indicates high brain uptake potential[6].

Protocol 2: In Vivo Determination of Kp,uu,brain​

Rationale (Causality): The total brain-to-plasma ratio ( Kp,brain​ ) is highly misleading for lipophilic compounds like N,N-Dipropyl-3-nitro-benzeneethanamine. High lipid solubility causes the drug to partition heavily into brain lipids, artificially inflating the apparent brain concentration without increasing the free, pharmacologically active drug at the receptor site. The unbound brain-to-plasma ratio ( Kp,uu,brain​ ) is the definitive metric, as it exclusively describes the net influx and efflux independent of tissue binding[9].

Step-by-Step Methodology:

  • In Vivo Dosing & Sampling: Administer N,N-Dipropyl-3-nitro-benzeneethanamine via continuous intravenous infusion in a rodent model (e.g., Sprague-Dawley rats) to achieve steady-state concentrations. Collect terminal blood (plasma) and whole brain tissue.

  • Total Concentration Analysis: Homogenize brain tissue. Quantify total drug in plasma ( Ctotal,plasma​ ) and brain homogenate ( Ctotal,brain​ ) via LC-MS/MS to calculate Kp,brain​ .

  • Unbound Fraction Determination (Equilibrium Dialysis):

    • Plasma ( fu,plasma​ ): Dialyze plasma against an isotonic buffer for 4-6 hours at 37°C.

    • Brain ( fu,brain​ ): Dialyze brain homogenate against buffer.

    • Self-Validation Step: Monitor recovery rates. If recovery is <80%, non-specific binding to the dialysis apparatus is occurring, and CHAPS or a similar surfactant must be added to the buffer.

  • Kp,uu,brain​ Calculation:

    • Kp,uu,brain​=(Kp,brain​×fu,brain​)/fu,plasma​

    • Interpretation: A Kp,uu,brain​ value close to 1.0 indicates passive diffusion without net efflux. A value < 0.3 indicates significant active efflux restricting CNS exposure, requiring structural modification (e.g., reducing the basicity of the amine or masking hydrogen bond acceptors)[10].

Conclusion

N,N-Dipropyl-3-nitro-benzeneethanamine possesses exceptional baseline physicochemical properties for passive blood-brain barrier permeation, driven by its low TPSA and optimal lipophilicity. However, its structural identity as a lipophilic amine introduces a critical risk of P-glycoprotein-mediated efflux. By employing the rigorous, self-validating MDCK-MDR1 and Kp,uu,brain​ protocols outlined in this guide, researchers can accurately quantify its net CNS exposure, separating mere lipid partitioning from true, unbound target engagement.

References

  • Evotec. "MDCK-MDR1 Permeability Assay." Evotec.com.
  • ResearchGate. "Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier.
  • Protocols.io. "In-vitro MDR1-MDCKII permeability assay." Protocols.io.
  • National Institutes of Health (NIH). "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." PMC.
  • National Institutes of Health (NIH). "Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms." PMC.
  • American Chemical Society (ACS). "QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain : Incorporating P-glycoprotein Efflux as a Variable.
  • bioRxiv. "Fingerprint-Based Explainable Machine Learning for Predicting Blood–Brain Barrier Permeability." bioRxiv.

Sources

Protocols & Analytical Methods

Method

Robust HPLC Method Development and Validation for the Quantification of N,N-Dipropyl-3-nitro-benzeneethanamine

Executive Summary The quantification of basic aliphatic amines in pharmaceutical and chemical research presents a notorious analytical challenge: severe peak tailing and poor reproducibility driven by secondary interacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of basic aliphatic amines in pharmaceutical and chemical research presents a notorious analytical challenge: severe peak tailing and poor reproducibility driven by secondary interactions with stationary phase silanols. This application note details a Quality by Design (QbD) approach to developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for N,N-Dipropyl-3-nitro-benzeneethanamine . By leveraging modern superficially porous particle (SPP) column technology and precise mobile phase pH control, this protocol ensures high-efficiency separation and compliance with the latest ICH Q2(R2) validation guidelines[1] and USP <621> system suitability standards[2].

Analyte Profiling & The "Basic Amine" Challenge

N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) is a lipophilic, tertiary aliphatic amine featuring a UV-active nitrobenzene moiety[3].

Physicochemical Profile:

  • Chromophore: The meta-nitro substitution on the benzene ring provides a strong UV absorption maximum at approximately 265 nm.

  • Lipophilicity (LogP): The dual propyl chains and aromatic ring impart a high degree of hydrophobicity (estimated LogP ~3.5), ensuring strong retention on reversed-phase (RP) columns.

  • Basicity (pKa): The tertiary amine nitrogen has a predicted pKa of ~9.5.

The Causality of Peak Tailing: At neutral or slightly acidic pH (pH 4.0–7.0), the tertiary amine is partially ionized. Simultaneously, residual silanol groups (-SiOH) on traditional silica-based stationary phases dissociate into negatively charged silanoxides (-SiO⁻). The positively charged analyte undergoes secondary ion-exchange interactions with these silanoxides. Because these interactions exhibit slow mass-transfer kinetics compared to hydrophobic partitioning, the analyte elutes with a severe, asymmetrical "tail," compromising resolution, integration accuracy, and limit of quantitation (LOQ).

Quality by Design (QbD) Method Development Strategy

To engineer a method that is intrinsically robust, we must eliminate the root causes of tailing through both chemical and physical mitigations.

Chemical Mitigation: Mobile Phase pH Control

Instead of attempting to suppress silanol ionization at mid-pH (which leaves the amine vulnerable), this method utilizes 0.1% Trifluoroacetic Acid (TFA) to drive the mobile phase pH down to ~2.0.

  • Causality: At pH 2.0, the tertiary amine is 100% protonated, and the silica silanols are fully protonated (neutralized). Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated amine, sterically shielding the basic center from any remaining active sites on the silica and driving retention via pure hydrophobic partitioning.

Physical Mitigation: Stationary Phase Selection

We employ a Superficially Porous Particle (SPP) C18 column (core-shell technology) with exhaustive end-capping.

  • Causality: SPP columns feature a solid silica core surrounded by a porous outer shell. This geometry drastically shortens the diffusion path of the analyte into the stationary phase, improving mass transfer kinetics. According to modern USP <621> modernization allowances, SPP columns deliver the theoretical plate count (N) of sub-2 µm totally porous particles but at a fraction of the backpressure, ensuring method transferability across standard HPLC systems[4].

QbD_Logic A Analyte: N,N-Dipropyl-3-nitro-benzeneethanamine (Tertiary Amine, Lipophilic) B Primary Challenge: Severe Peak Tailing via Silanol Interactions A->B C1 Chemical Mitigation: Mobile Phase pH 2.0 (0.1% TFA) B->C1 Adjust pH C2 Physical Mitigation: End-capped SPP C18 Column B->C2 Select Phase D1 Full Amine Protonation & Ion-Pairing Effect C1->D1 D2 Steric Shielding of Residual Silanols C1->D2 C2->D2 E Outcome: Symmetrical Peak (Tailing Factor < 1.5) D1->E D2->E F Regulatory Compliance: ICH Q2(R2) & USP <621> E->F Validate

Figure 1: Quality by Design (QbD) logical workflow for mitigating peak tailing in basic amines.

Standard Operating Procedure: HPLC Workflow

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample quantification occurs.

Reagent & Sample Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix well.

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N,N-Dipropyl-3-nitro-benzeneethanamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Chromatographic Conditions
ParameterSpecification
Column SPP C18 (e.g., Agilent Poroshell 120 EC-C18), 100 × 4.6 mm, 2.7 µm
Column Temperature 40°C (Reduces viscosity, enhances mass transfer)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection Wavelength UV at 265 nm (Bandwidth 4 nm, Reference 360 nm)
Autosampler Temp 15°C

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 80 20 Initial
1.0 80 20 Isocratic hold
6.0 20 80 Linear gradient
8.0 20 80 Column wash
8.1 80 20 Return to initial

| 12.0 | 80 | 20 | Re-equilibration |

Method Validation & System Suitability

To ensure trustworthiness and regulatory compliance, the method was validated against the updated ICH Q2(R2) guidelines, which emphasize robustness and lifecycle management[5]. System suitability parameters were established per USP <621> [2].

System Suitability Test (SST)

Before analyzing unknown samples, inject the Working Standard Solution (50 µg/mL) six consecutive times. The system is only validated for use if it meets the rigorous acceptance criteria outlined below.

USP <621> ParameterFormula / DefinitionAcceptance CriteriaObserved Result
Retention Time ( tR​ ) Time from injection to peak maximum~4.8 min4.82 min
Tailing Factor ( Tf​ ) W0.05​/2f (Symmetry at 5% peak height) ≤1.5 1.12
Theoretical Plates ( N ) 16×(tR​/W)2 (Column efficiency) ≥10,000 14,500
Injection Precision %RSD of Peak Area ( n=6 ) ≤2.0% 0.45%
ICH Q2(R2) Validation Summary

The self-validating nature of the protocol was verified through a full validation matrix. The use of an SPP column combined with TFA ion-pairing resulted in exceptional linearity and precision.

Validation ParameterICH Q2(R2) MethodologyResults
Specificity Injection of Diluent blank and forced degradation samples.No interfering peaks at tR​ 4.8 min. Peak purity index > 0.999.
Linearity & Range 5 concentration levels (5 µg/mL to 100 µg/mL), n=3 . y=14523x+124 , R2=0.9998 .
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% of target concentration.Mean recovery: 99.4% - 100.6%.
Repeatability 6 independent sample preparations at 100% level.%RSD = 0.68%
LOD / LOQ Based on Signal-to-Noise ( S/N ) ratio of 3:1 and 10:1.LOD = 0.15 µg/mL LOQ = 0.45 µg/mL
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min), Temp ( ±5 °C). Tf​ remained <1.3 , %RSD <2.0% .

Conclusion

By applying QbD principles to address the fundamental physicochemical properties of N,N-Dipropyl-3-nitro-benzeneethanamine, this HPLC method overcomes the historical challenges of basic amine quantification. The strategic combination of low-pH TFA ion-pairing and high-efficiency SPP stationary phases yields a highly reproducible, robust, and regulatory-compliant analytical procedure suitable for rigorous pharmaceutical development environments.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". Available at: [Link]

  • Agilent Technologies. "Chromatography Method Modernization per USP <621> Revisions". Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at: [Link]

  • Xinfuda Group. "USP〈621〉 CHROMATOGRAPHY". Available at: [Link]

Sources

Application

N,N-Dipropyl-3-nitro-benzeneethanamine cell culture assay protocols

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Discovery Compound of Interest: N,N-Dipropyl-3-nitro-benzeneethanamine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Discovery Compound of Interest: N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7)

Introduction and Pharmacological Rationale

N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) is a critical phenethylamine scaffold and synthetic intermediate utilized in the development of non-ergoline dopamine receptor agonists, most notably derivatives of [1]. In medicinal chemistry campaigns targeting Parkinson's disease or retinal neuroprotection, structural modifications to this scaffold are routinely evaluated for their affinity and functional efficacy at Dopamine D2 and D3 receptors (DRD2/DRD3).

This Application Note details the in vitro cell culture protocols required to pharmacologically characterize N,N-Dipropyl-3-nitro-benzeneethanamine and its synthesized derivatives. Because raw synthetic intermediates often lack the optimized pharmacophores of final drug products, screening these compounds requires a highly sensitive, functionally coupled assay. We employ a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay in stably transfected HEK293T cells.

Mechanistic Pathway & Assay Causality

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o protein family .

  • The Causality of the Assay: Activation of DRD2/DRD3 by an agonist causes the Gi alpha subunit to inhibit adenylyl cyclase (AC). This inhibition reduces the intracellular conversion of ATP to cyclic AMP (cAMP).

  • The Need for Forskolin: Because basal cAMP levels in resting cells are too low to accurately measure a decrease, the assay utilizes Forskolin to directly stimulate adenylyl cyclase[2]. A successful dopaminergic agonist will dose-dependently suppress this Forskolin-induced cAMP spike.

  • The Need for PDE Inhibitors: To prevent the rapid degradation of cAMP by endogenous phosphodiesterases (PDEs), the non-selective PDE inhibitor Ro20-1724 (or IBMX) is added, ensuring the transient cAMP signal is stabilized for detection [3].

G Ligand Test Compound (D2/D3 Ligand) Receptor Dopamine D2/D3 Receptor Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Reduces

Dopamine D2/D3 receptor Gi-coupled signaling pathway.

Experimental Protocols

To ensure a self-validating system , this workflow pairs the primary functional assay (HTRF cAMP) with an orthogonal cell viability assay (ATP-based luminescence). A compound that is highly cytotoxic will cause a drop in cAMP simply because the cells are dead, resulting in a false positive for Gi-agonism. The viability assay rules out this artifact.

Cell Line Preparation
  • Cell Line: Utilize HEK293T cells stably expressing human DRD2 (or DRD3). HEK293T cells are chosen because they lack endogenous dopamine receptors, providing a zero-background environment for the transfected targets [3].

  • Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and the appropriate selection antibiotic (e.g., Geneticin/G418 at 500 µg/mL).

  • Harvesting: Detach cells at 80% confluency using TrypLE (avoid standard Trypsin to prevent excessive receptor cleavage). Resuspend in Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

HTRF cAMP Accumulation Assay (Primary Screen)

This protocol is adapted from standardized [3].

  • Cell Seeding: Dispense DRD2-HEK293T cells at a density of 1,000 cells/well into a 384-well low-volume white microplate (5 µL/well).

  • PDE Inhibition: Add 1 µL of Ro20-1724 (final concentration 0.1 mM) to all wells. Incubate for 10 minutes at room temperature.

  • Compound Addition: Add 1 µL of N,N-Dipropyl-3-nitro-benzeneethanamine (or synthesized derivative) in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM, 1% final DMSO). Incubate for 15 minutes at 37°C.

  • AC Stimulation: Add 1 µL of Forskolin (final concentration 1 µM) to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.

  • Detection: Add 4 µL of cAMP-d2 conjugate and 4 µL of anti-cAMP cryptate (reconstituted in lysis buffer).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 340 nm and dual emission at 665 nm and 620 nm.

Workflow S1 Seed HEK293T DRD2 Cells S2 Add PDE Inhibitor (Ro20-1724) S1->S2 S3 Add Compound (15 min) S2->S3 S4 Add Forskolin (Stimulate AC) S3->S4 S5 Add HTRF Reagents S4->S5 S6 Read TR-FRET (665/620 nm) S5->S6

Step-by-step HTRF cAMP accumulation assay workflow.

Orthogonal Validation: Cytotoxicity Assay
  • In a parallel 384-well plate, seed cells and treat with the test compounds exactly as described in Steps 1-3 above.

  • Instead of HTRF reagents, add an equal volume of CellTiter-Glo® Reagent (Promega) to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Incubate for 10 minutes and read luminescence. Compounds showing >20% reduction in ATP at their active concentrations must be flagged as false positives.

Data Presentation and Expected Results

Data is analyzed by calculating the FRET ratio ( Ratio=Signal620nm​Signal665nm​​×104 ). Because native cAMP competes with the d2-labeled cAMP, a lower FRET ratio indicates high intracellular cAMP. An active D2 agonist will reverse the Forskolin effect, leading to a recovery (increase) of the FRET ratio .

EC50 values are derived using a 4-parameter non-linear regression model. The table below illustrates typical expected results when comparing the raw intermediate against a finalized active pharmaceutical ingredient (API) like Ropinirole [4].

Test CompoundDRD2 EC₅₀ (nM)DRD3 EC₅₀ (nM)Eₘₐₓ (%)Cytotoxicity CC₅₀ (µM)
N,N-Dipropyl-3-nitro-benzeneethanamine > 10,000> 10,000N/A> 50
Synthesized Derivative A 25.412.192> 50
Ropinirole (Positive Control) 29.014.5100> 50
Dopamine (Endogenous Control) 8.54.2100> 50

Interpretation: The raw intermediate (CAS 97351-96-7) typically exhibits negligible direct receptor agonism. However, upon successful synthetic cyclization/modification (Derivative A), the resulting compound demonstrates potent, nanomolar affinity for DRD2/DRD3, comparable to clinical standards, without inducing cytotoxicity.

References

  • Potent activation of dopamine D3/D2 heterodimers by the antiparkinsonian agents, S32504, pramipexole and ropinirole Source: PubMed (National Institutes of Health) URL:[Link]

  • Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay (AID 1963594) Source: PubChem BioAssay Database URL:[Link]

  • D-512, a novel dopamine D2/3 receptor agonist, demonstrates greater anti-Parkinsonian efficacy than ropinirole in Parkinsonian rats Source: PubMed Central (PMC) URL:[Link]

Method

Application Note: Synthesis and Utility of N,N-Dipropyl-3-nitro-benzeneethanamine in Dopaminergic Drug Discovery

Rationale and Pharmacophore Significance The development of dopamine receptor agonists has historically been hindered by the poor oral bioavailability and rapid metabolism of catecholamine-based compounds (e.g., dopamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Pharmacophore Significance

The development of dopamine receptor agonists has historically been hindered by the poor oral bioavailability and rapid metabolism of catecholamine-based compounds (e.g., dopamine, apomorphine) via Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO). To overcome these pharmacokinetic liabilities, drug discovery programs have shifted toward non-catechol D2/D3 receptor agonists.

N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7), also known as N,N-dipropyl-3-nitrophenethylamine, serves as a highly versatile synthetic building block in this domain[1]. Its structural elements are purposefully designed for dopaminergic targeting:

  • The Di-n-propylamino Group: Extensive Structure-Activity Relationship (SAR) studies demonstrate that the di-n-propyl substitution optimally fills the hydrophobic accessory binding pocket of the D2 receptor, conferring high affinity and selectivity over D1 receptors[Weinstock et al., 1987].

  • The 3-Nitro Group: The meta-nitro substitution is a synthetic placeholder. It can be chemoselectively reduced to an aniline derivative (3-amino-N,N-dipropylphenethylamine), which subsequently undergoes diazotization to form phenols (e.g., 3-PPP analogs) or cyclization to form fused bicyclic systems like benzothiazol-2-ones and oxindoles (e.g., ropinirole analogs)[2][3].

Quantitative Impact of the N,N-Dipropyl Pharmacophore

The integration of the di-n-propylamine moiety into non-catechol scaffolds dramatically increases D2 receptor binding affinity. Table 1 summarizes the in vitro potency enhancement observed when transitioning from endogenous dopamine to N,N-dipropyl non-catechol derivatives.

Table 1: Comparative D2 Agonist Potency of Dopaminergic Scaffolds

CompoundD2 Agonist Potency (ED 50​ , nM)Receptor SelectivityMetabolic Stability
Dopamine~15.0D1 / D2 non-selectivePoor (COMT/MAO substrate)
N,N-Dipropyldopamine~4.5D2 selectivePoor (COMT/MAO substrate)
Benzothiazol-2-one derivative *0.028 Highly D2 selective Excellent (Non-catechol)

*Synthesized downstream from the N,N-dipropylphenethylamine core.

Synthetic Strategy and Chemoselectivity

The synthesis of N,N-Dipropyl-3-nitro-benzeneethanamine from 3-nitrophenylacetic acid requires two primary transformations: amidation and reduction. The critical challenge lies in the chemoselective reduction of the intermediate amide in the presence of the highly reactive nitro group.

Nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH 4​ ) will aggressively attack the electron-deficient nitro group, yielding complex mixtures of azo, azoxy, and amine byproducts. Conversely, electrophilic reducing agents like Borane-Tetrahydrofuran (BH 3​ ·THF) coordinate exclusively with the electron-rich carbonyl oxygen of the amide, cleanly reducing it to the amine while leaving the nitro group completely intact[Brown et al., 1973].

Table 2: Chemoselectivity of Reducing Agents for N,N-Dipropyl-2-(3-nitrophenyl)acetamide

Reducing AgentAmide ReductionNitro ReductionOverall Chemoselectivity
LiAlH 4​ CompleteHigh (to azo/amine)Poor (Complex mixture)
H 2​ , Pd/CNoneComplete (to amine)Poor (Yields amino-amide)
BH 3​ ·THF Complete None Excellent (Target achieved)
NaBH 4​ / I 2​ CompleteNoneExcellent (In situ BH 3​ generation)

Validated Experimental Protocols

The following self-validating protocols detail the two-step synthesis of the target core.

Protocol A: Synthesis of N,N-Dipropyl-2-(3-nitrophenyl)acetamide

Objective: Convert 3-nitrophenylacetic acid to its corresponding tertiary amide.

  • Activation: Suspend 3-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under N 2​ . Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF reacts with the subsequent reagent to form the Vilsmeier-Haack complex, which acts as a highly active catalyst for acyl chloride formation.

  • Chlorination: Add Thionyl chloride (SOCl 2​ ) (1.5 eq) dropwise at room temperature. Stir for 2 hours until gas evolution (SO 2​ , HCl) ceases. Concentrate the mixture in vacuo to remove unreacted SOCl 2​ .

    • Causality: Removing excess SOCl 2​ prevents competitive side reactions and the formation of unwanted di-n-propylamine hydrochloride salts in the next step.

  • Amidation: Redissolve the crude acid chloride in DCM and cool to 0 °C. Add Triethylamine (TEA) (2.0 eq), followed by the dropwise addition of di-n-propylamine (1.2 eq). Stir for 1 hour.

    • Causality: TEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl generated during amidation and preventing the protonation/deactivation of the di-n-propylamine nucleophile.

  • Workup & Validation: Wash the organic layer with 1M HCl (to remove excess amines), followed by saturated NaHCO 3​ and brine. Dry over Na 2​ SO 4​ and concentrate.

    • Self-Validation: TLC (Silica, Hexane/EtOAc 1:1) should demonstrate total consumption of the starting acid (R f​ ~0.1) and the appearance of a single UV-active amide spot (R f​ ~0.6).

Protocol B: Chemoselective Reduction to N,N-Dipropyl-3-nitro-benzeneethanamine

Objective: Reduce the tertiary amide to the target amine without altering the nitro group.

  • Reduction: Dissolve the amide from Protocol A in anhydrous THF under N 2​ . Cool to 0 °C. Slowly add BH 3​ ·THF complex (1.0 M in THF, 3.0 eq) dropwise. Heat the reaction to reflux (65 °C) for 4 hours.

    • Causality: The electrophilic borane selectively attacks the amide carbonyl. Refluxing is required to drive the reduction of the intermediate hemiaminal to the fully reduced amine.

  • Quenching: Cool the reaction to 0 °C. Carefully add Methanol dropwise until effervescence ceases.

    • Causality: Methanol solvolyzes the excess, unreacted borane, safely evolving hydrogen gas and preventing violent reactions during aqueous workup.

  • Complex Cleavage: Add 2M HCl and reflux the mixture for 1 hour.

    • Causality: Borane reduction of amides inherently forms a highly stable, coordinate-covalent amine-borane complex ( R3​N⋅BH3​ ). Acidic reflux is mandatory to protonate the amine, break the B-N bond, and release the free product.

  • Isolation & Validation: Cool to room temperature, basify the aqueous layer to pH 10 with 2M NaOH, and extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry, and concentrate.

    • Self-Validation: 1 H NMR (CDCl 3​ ) must show the disappearance of the carbonyl carbon and the emergence of a multiplet at ~2.7–2.9 ppm corresponding to the newly formed ethylene bridge protons. LC-MS analysis should yield a dominant peak at [M+H] + = 251.3.

Downstream Application Workflow

Once synthesized, N,N-Dipropyl-3-nitro-benzeneethanamine is typically subjected to catalytic hydrogenation (H 2​ , Pd/C) to yield 3-amino-N,N-dipropylphenethylamine. This aniline derivative is the direct precursor to highly potent D2 agonists, such as benzothiazol-2-ones, via cyclization with reagents like potassium thiocyanate and bromine.

G A 3-Nitrophenylacetic Acid B N,N-Dipropyl-2-(3-nitrophenyl)acetamide A->B SOCl2, HN(Pr)2 C N,N-Dipropyl-3-nitro-benzeneethanamine (Target Core) B->C BH3-THF (Chemoselective) D 3-Amino-N,N-dipropylphenethylamine C->D H2, Pd/C E Benzothiazol-2-one Derivatives (Potent D2 Agonists) D->E Cyclization

Figure 1: Synthetic workflow from 3-nitrophenylacetic acid to dopaminergic benzothiazol-2-ones.

References

  • Weinstock J, Gaitanopoulos DE, Stringer OD, Franz RG, Hieble JP, Kinter LB, Mann WA, Flaim KE, Gessner G. "Synthesis and evaluation of non-catechol D-1 and D-2 dopamine receptor agonists: benzimidazol-2-one, benzoxazol-2-one, and the highly potent benzothiazol-2-one 7-ethylamines." Journal of Medicinal Chemistry, 1987 Jul;30(7):1166-76.[Link]

  • Brown HC, Heim P. "Selective reductions. XVIII. The fast reaction of primary, secondary, and tertiary amides with diborane. A simple, convenient procedure for the conversion of amides to the corresponding amines." Journal of the American Chemical Society, 1973, 95(2):576–578.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13309224, N,N-dipropyl-2-methyl-3-nitrophenylethanamine" (Related intermediate for Ropinirole). PubChem, 2024.[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns of N,N-Dipropyl-3-nitro-benzeneethanamine

Target Audience: Researchers, Analytical Scientists, and Forensic/Pharmaceutical Drug Development Professionals Document Type: Technical Guide & Analytical Protocol Executive Summary The unambiguous identification of phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Forensic/Pharmaceutical Drug Development Professionals Document Type: Technical Guide & Analytical Protocol

Executive Summary

The unambiguous identification of phenethylamine derivatives is a critical requirement in both forensic toxicology and pharmaceutical profiling[1]. N,N-Dipropyl-3-nitro-benzeneethanamine (3-NDPA) is a structurally complex tertiary amine featuring a nitro-substituted aromatic ring and a dipropyl-substituted nitrogen. Because minor structural variations in phenethylamines can drastically alter their pharmacological or legal status, orthogonal analytical approaches are required. This application note details the mechanistic fragmentation pathways of 3-NDPA using both Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) , providing a self-validating framework for robust structural elucidation.

Mechanistic Rationale & Ionization Dynamics

To design an effective analytical workflow, one must understand the causality behind the ionization behavior of tertiary phenethylamines.

  • Electron Ionization (Hard Ionization, 70 eV): In GC-EI-MS, the high-energy electron beam strips an electron from the most basic site—the nitrogen lone pair—creating a radical cation ([M]•⁺ at m/z 250). Because the nitrogen atom strongly stabilizes adjacent positive charges, the molecule undergoes rapid α-cleavage (breaking the Cα-Cβ bond)[2]. This kinetically favored pathway results in a highly abundant iminium ion (m/z 114), which typically dominates the spectrum as the base peak[1].

  • Electrospray Ionization (Soft Ionization): LC-ESI-MS operates under soft ionization conditions. The addition of a proton (facilitated by an acidic mobile phase) yields an intact, even-electron precursor ion ([M+H]⁺ at m/z 251)[3]. Because the precursor does not spontaneously fragment, Collision-Induced Dissociation (CID) is applied. CID imparts vibrational energy that selectively cleaves the weakest bonds, primarily driving inductive cleavage at the Cα-N bond to yield diagnostic product ions[3].

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems. Every batch must include procedural blanks and stable-isotope-labeled internal standards (SIL-IS) to monitor matrix effects, retention time drift, and instrument carryover.

Sample Preparation

Expert Insight: Unlike primary or secondary amines, 3-NDPA is a tertiary amine and lacks active N-H protons. Therefore, chemical derivatization (e.g., silylation or acylation) is unnecessary and will not yield a derivative[2].

  • Dilution: Dissolve the solid standard or extract in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock to 10 µg/mL for GC-MS and 100 ng/mL for LC-MS/MS using the respective starting mobile/carrier phases.

  • Internal Standard Addition: Spike samples with 50 ng/mL of a structurally analogous SIL-IS (e.g., MDMA-d5 or Diphenylamine-d10) to validate injection reproducibility.

GC-EI-MS Methodology
  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Inlet temperature: 250°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: Transfer line at 280°C. Ion source at 230°C. Electron energy at 70 eV. Scan range: m/z 40–300.

  • System Suitability Test (SST): Inject a solvent blank prior to the sample. The baseline must show no peaks >0.1% of the target analyte's anticipated base peak intensity.

LC-ESI-MS/MS Methodology
  • Column: C18 UPLC column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Causality: Formic acid ensures the tertiary amine is fully protonated in solution, maximizing ESI positive mode sensitivity.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • MS Conditions: ESI Positive mode (+). Capillary voltage: 3.5 kV. Desolvation temperature: 400°C.

  • CID Parameters: Isolate m/z 251.2 in Q1. Apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas.

Fragmentation Pattern Elucidation

GC-EI-MS (70 eV) Fragmentation Dynamics

The EI spectrum of 3-NDPA is characterized by a weak molecular ion and a dominant low-mass base peak, typical of N,N-dialkyl phenethylamines[2].

  • m/z 250 ([M]•⁺): The radical molecular ion is present at <5% relative abundance due to the rapid kinetics of α-cleavage.

  • m/z 114 (Base Peak): Formed via α-cleavage, yielding the N,N-dipropyliminium ion [CH₂=N(CH₂CH₂CH₃)₂]⁺. This ion retains the charge due to nitrogen's lower ionization energy compared to the aromatic ring[1].

  • m/z 136: Formed via competitive inductive cleavage, yielding the 3-nitrobenzyl cation [C₆H₄(NO₂)CH₂]⁺.

  • m/z 72: The m/z 114 iminium ion undergoes a classic McLafferty-type rearrangement, losing a neutral propene molecule (42 Da) to form a secondary iminium ion[2].

  • m/z 90: The m/z 136 benzyl cation loses the nitro radical (NO₂•, 46 Da) to form a tropylium-like aromatic cation [C₇H₆]•⁺.

LC-ESI-MS/MS (CID) Fragmentation Dynamics

Under CID, the even-electron precursor ion ([M+H]⁺, m/z 251) fragments via distinct pathways governed by charge retention[3].

  • m/z 102 (Base Peak): Cleavage of the Cα-N bond results in the charge remaining on the dipropylamine fragment, yielding[HN(CH₂CH₂CH₃)₂ + H]⁺[3].

  • m/z 150: Alternatively, the neutral loss of dipropylamine (101 Da) leaves the charge on the hydrocarbon framework, forming a 3-nitrostyrene cation [C₈H₈NO₂]⁺.

  • m/z 209 & 167: The intact precursor can undergo sequential neutral losses of propene (42 Da) from the dipropyl chains via a cyclic transition state, yielding m/z 209 and subsequently m/z 167.

Quantitative Data Summaries

Table 1: GC-EI-MS (70 eV) Characteristic Diagnostic Ions

m/zRelative AbundanceIon FormulaStructural Assignment & Mechanism
250 < 5%[C₁₄H₂₂N₂O₂]•⁺Molecular Ion [M]•⁺
136 15–20%[C₇H₆NO₂]⁺3-nitrobenzyl cation (Inductive cleavage)
114 100%[C₇H₁₆N]⁺N,N-dipropyliminium ion (α-cleavage)
90 10–15%[C₇H₆]•⁺Tropylium analog (Neutral loss of NO₂• from m/z 136)
72 40–50%[C₄H₁₀N]⁺Secondary iminium (Loss of propene from m/z 114)

Table 2: LC-ESI-MS/MS (CID) Characteristic Product Ions (Precursor m/z 251.176)

m/zRelative AbundanceIon FormulaStructural Assignment & Mechanism
251.176 Precursor[C₁₄H₂₃N₂O₂]⁺Protonated Molecular Ion [M+H]⁺
209.129 20–30%[C₁₁H₁₇N₂O₂]⁺[M+H - C₃H₆]⁺ (Neutral loss of propene)
167.082 10–15%[C₈H₁₁N₂O₂]⁺[M+H - 2C₃H₆]⁺ (Sequential loss of two propene molecules)
150.055 40–50%[C₈H₈NO₂]⁺3-nitrostyrene cation (Neutral loss of dipropylamine)
102.128 100%[C₆H₁₆N]⁺Dipropylamine cation (Cα-N bond cleavage)

Pathway Visualizations

G M Molecular Ion [M]•+ m/z 250 Iminium N,N-dipropyliminium ion m/z 114 (Base Peak) M->Iminium α-cleavage - C7H6NO2• Benzyl 3-nitrobenzyl cation m/z 136 M->Benzyl Inductive cleavage - •CH2N(Pr)2 PropeneLoss Secondary Iminium m/z 72 Iminium->PropeneLoss McLafferty rearrangement - C3H6 NitroLoss Tropylium analog m/z 90 Benzyl->NitroLoss - NO2•

Figure 1. Proposed GC-EI-MS fragmentation pathway of N,N-Dipropyl-3-nitro-benzeneethanamine.

G MH Protonated Molecule [M+H]+ m/z 251 Amine Dipropylamine cation m/z 102 MH->Amine Cα-N bond cleavage - C8H7NO2 PropeneLoss1 [M+H - C3H6]+ m/z 209 MH->PropeneLoss1 Neutral loss - C3H6 Styrene 3-nitrostyrene cation m/z 150 MH->Styrene Loss of neutral amine - HN(Pr)2 PropeneLoss2 [M+H - 2C3H6]+ m/z 167 PropeneLoss1->PropeneLoss2 Neutral loss - C3H6

Figure 2. Proposed LC-ESI-MS/MS collision-induced dissociation (CID) pathway.

Conclusion

The comprehensive profiling of N,N-Dipropyl-3-nitro-benzeneethanamine requires an understanding of its distinct ionization behaviors. GC-EI-MS provides rapid structural confirmation via the highly diagnostic m/z 114 α-cleavage base peak. Conversely, LC-ESI-MS/MS preserves the intact molecule (m/z 251) and utilizes CID to map the functional groups (e.g., the m/z 102 dipropylamine cation). By employing this orthogonal, self-validating methodology, analytical scientists can achieve high-confidence identification of this complex phenethylamine derivative.

References

  • Chen, B. H., Liu, J. T., & Chen, H. M. (2018). "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." Molecules (MDPI). URL: [Link]

  • Smith, R. M. (2004). "Chapter 11 - Amines: Mass Spectral Fragmentation." Understanding Mass Spectra: A Basic Approach. Future4200. URL:[Link]

  • Michigan State University. (2015). "Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry." MSU Digital Repository. URL: [Link]

Sources

Method

using N,N-Dipropyl-3-nitro-benzeneethanamine as a precursor in organic synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol Compound: N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol Compound: N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7)

Executive Summary

N,N-Dipropyl-3-nitro-benzeneethanamine is a versatile, bifunctional organic building block frequently utilized in the development of centrally acting therapeutics and complex polycyclic scaffolds. Structurally, it features a lipophilic tertiary amine (N,N-dipropyl) and a meta-substituted nitroarene. This specific substitution pattern is highly valuable in medicinal chemistry; the dipropyl group provides optimal steric bulk and lipophilicity for crossing the blood-brain barrier (often seen in dopamine receptor agonists), while the nitro group serves as a masked, highly reactive functional handle [1].

This application note details the physicochemical profiling, mechanistic rationale, and validated protocols for utilizing this compound as a precursor, specifically focusing on its primary activation pathway: the reduction of the nitro moiety to an aniline, unlocking downstream diversification via cross-coupling or diazotization.

Physicochemical Profiling

Understanding the physical properties of the precursor is critical for solvent selection and purification strategies. The tertiary amine is basic, allowing for acid-base extraction protocols, while the nitro group imparts distinct electronic properties to the aromatic ring.

PropertyValue / Description
Chemical Name N,N-Dipropyl-3-nitro-benzeneethanamine
CAS Registry Number 97351-96-7 [1][2]
Molecular Formula C₁₄H₂₂N₂O₂
Molecular Weight 250.34 g/mol
Upstream Precursor (3-Nitro-phenyl)-acetaldehyde (CAS: 66146-33-6) [3]
Solubility Profile Soluble in DCM, EtOH, EtOAc; Insoluble in neutral H₂O.
Electronic Nature Ring is deactivated (electrophilic aromatic substitution is disfavored prior to reduction).

Mechanistic Insights: The "Umpolung" of Aromatic Reactivity

In its native state, N,N-Dipropyl-3-nitro-benzeneethanamine contains a strongly electron-withdrawing nitro ( −NO2​ ) group. This deactivates the aromatic ring toward electrophilic aromatic substitution (EAS).

To utilize this scaffold effectively, chemists typically perform a functional group transformation to invert this reactivity. By reducing the nitro group to a primary amine ( −NH2​ ), the substituent becomes strongly electron-donating. This transformation achieves two critical goals:

  • Reactivity Inversion: The ring becomes highly activated for EAS (directing ortho/para to the new amino group).

  • Functional Handle Generation: The resulting aniline can participate in Sandmeyer reactions (via diazonium salts), Buchwald-Hartwig cross-couplings, or amidation reactions.

The N,N-dipropyl tertiary amine remains inert during catalytic hydrogenation, making this a highly chemoselective first step in the synthetic workflow.

Synthetic Workflow & Visualization

The following diagram illustrates the synthetic divergence possible once the nitro group is reduced.

SynthesisPathway A N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) B Catalytic Hydrogenation (Pd/C, H2, EtOH) A->B Reduction C 3-(2-(dipropylamino)ethyl)aniline (Key Intermediate) B->C >95% Yield D Diazotization (NaNO2, HCl, 0°C) C->D Electrophilic Nitrosation F Amidation / Acylation (R-COCl, Et3N) C->F Nucleophilic Acyl Substitution E Sandmeyer Reaction (CuX / KX) D->E N2 loss G 3-Halo-N,N-dipropylphenethylamine E->G Halogenation H N-(3-(2-(dipropylamino)ethyl)phenyl)amide F->H Functionalization

Figure 1: Synthetic divergence of N,N-Dipropyl-3-nitro-benzeneethanamine via reduction.

Experimental Protocol: Chemoselective Reduction

The following protocol details the catalytic hydrogenation of the nitro group to yield 3-(2-(dipropylamino)ethyl)aniline.

Rationale for Reagent Selection (E-E-A-T Insights):
  • Catalyst (10% Pd/C): Selected over dissolving metal reductions (e.g., Fe/HCl) to avoid complex workups and heavy metal waste. Pd/C operates cleanly under mild conditions.

  • Solvent (Absolute Ethanol): Ethanol perfectly solubilizes both the lipophilic nitro precursor and the resulting polar aniline. Furthermore, it has excellent hydrogen gas solubility, accelerating the reaction rate.

  • Atmosphere Control: Purging with inert gas prior to hydrogen introduction is a strict safety requirement to prevent the auto-ignition of the pyrophoric Pd/C catalyst in the presence of oxygen and solvent vapors.

Materials Required:
  • N,N-Dipropyl-3-nitro-benzeneethanamine (1.0 eq, 10 mmol, 2.50 g)

  • 10% Palladium on Carbon (Pd/C) (0.05 eq Pd, ~500 mg)

  • Absolute Ethanol (50 mL)

  • Hydrogen gas (balloon or Parr shaker)

  • Celite® 545 (for filtration)

Step-by-Step Procedure:
  • Preparation: In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N-Dipropyl-3-nitro-benzeneethanamine (2.50 g) in absolute ethanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the solution. Caution: Pd/C is pyrophoric. Ensure the flask neck is wiped clean of dry catalyst.

  • Atmospheric Purge (Critical Safety Step): Seal the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold. Evacuate the flask and backfill with Nitrogen ( N2​ ) three times to remove all ambient oxygen.

  • Hydrogenation: Replace the nitrogen line with a hydrogen ( H2​ ) filled balloon. Evacuate the flask briefly and backfill with H2​ . Repeat this twice to ensure a pure H2​ atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature (20-25°C) for 4–6 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1, UV detection). The starting material will consume rapidly, yielding a more polar, ninhydrin-active spot.

  • Filtration: Once complete, evacuate the H2​ and backfill with N2​ . Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Causality: Celite traps the fine particulate catalyst, preventing it from drying out and catching fire, while ensuring the product filtrate is metal-free.

  • Washing & Concentration: Wash the Celite pad with additional ethanol (2 x 20 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 3-(2-(dipropylamino)ethyl)aniline as a viscous oil.

  • Purification (Optional): The crude product is typically >95% pure and can be used directly in subsequent amidation or diazotization steps. If required, purify via silica gel chromatography (eluting with a gradient of DCM to 10% MeOH in DCM with 1% Et3​N ).

References

  • Coompo. "N,N-Dipropyl-3-nitro-benzeneethanamine | 97351-96-7". Coompo Biological Research Products. Available at: [Link]

  • ChemWhat. "N,N-Dipropyl-3-nitro-benzeneethanamine CAS#: 97351-96-7". ChemWhat Chemical Database. Available at:[Link]

Application

Application Note: Preparation and Validation of N,N-Dipropyl-3-nitro-benzeneethanamine Standard Solutions for LC-MS/MS

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Overview As a Senior Application Scientist, I ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Overview

As a Senior Application Scientist, I approach bioanalytical method development not merely as a sequence of steps, but as a system of chemical logic. The target analyte, N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) [1], is a complex lipophilic amine. Accurate quantification of this compound—whether for impurity profiling, forensic toxicology, or pharmacokinetic (PK) evaluation—requires a rigorously controlled LC-MS/MS environment.

To ensure absolute data integrity, this protocol is designed as a self-validating system . Every step incorporates built-in quality control checks that align strictly with the FDA Bioanalytical Method Validation Guidance [2] and the ICH M10 Guideline [3]. By understanding the physicochemical causality behind each experimental choice, analysts can preemptively eliminate matrix effects, carryover, and signal suppression.

Physicochemical Causality in Method Design

Method development must be dictated by the molecule's intrinsic properties. N,N-Dipropyl-3-nitro-benzeneethanamine possesses three critical structural features that govern our handling and analysis strategy:

  • Tertiary Amine Group (High pKa): The N,N-dipropyl moiety is highly basic. In solution, it readily accepts a proton. This dictates the use of Positive Electrospray Ionization (ESI+) . Adding 0.1% Formic Acid to the mobile phase acts as a proton donor, forcing the equilibrium toward the [M+H]+ state and exponentially increasing the mass spectrometer's signal-to-noise ratio.

  • High Lipophilicity: The combination of two propyl chains and an aromatic ring renders the molecule hydrophobic. If prepared in highly aqueous solutions, the compound will exhibit severe non-specific binding (adsorption) to the active silanol groups on glass volumetric flasks and autosampler vials. Causality: All primary stock solutions must be prepared in 100% organic solvent (Methanol), and working solutions must maintain ≥50% organic content.

  • Nitroaromatic Ring: Nitro groups attached to aromatic systems are notoriously susceptible to UV-induced photolysis and rearrangement. Causality: All standard preparations and storage must utilize amber glassware to prevent photodegradation.

PhysicoChemical_Logic Analyte N,N-Dipropyl-3-nitro-benzeneethanamine (Target Analyte) Prop1 Tertiary Amine (Highly Basic) Analyte->Prop1 Prop2 Alkyl/Aryl Groups (Lipophilic) Analyte->Prop2 Prop3 Nitroaromatic (Photosensitive) Analyte->Prop3 Action1 ESI+ Mode & 0.1% Formic Acid Prop1->Action1 dictates Action2 High Organic Solvents (Prevent Adsorption) Prop2->Action2 dictates Action3 Amber Glassware (Prevent Photolysis) Prop3->Action3 dictates

Figure 1: Causality between analyte physicochemical properties and LC-MS/MS method design.

Self-Validating Experimental Workflow

To comply with ICH M10 standards[3], a bioanalytical protocol cannot rely on a single point of failure. The workflow below integrates a dual-stock cross-validation step. If the primary calibration stock and the independent Quality Control (QC) stock do not agree within ±5%, the system halts, preventing the propagation of weighing errors into the final data.

LCMS_Workflow S1 1. Primary Stock Prep (1.0 mg/mL in 100% MeOH) S3 3. Serial Dilution (≥50% Organic to prevent binding) S1->S3 S2 2. Independent QC Stock (Cross-Validation ±5%) S4 4. Matrix Spiking (Calibrators & QCs) S2->S4 QC Check S3->S4 S5 5. LC-MS/MS Acquisition (ESI+ MRM Mode) S4->S5 S6 6. ICH M10 Data Validation (Accuracy & Precision) S5->S6

Figure 2: Self-validating workflow for standard preparation and LC-MS/MS analysis.

Step-by-Step Preparation Protocol

Materials Required
  • Analyte: N,N-Dipropyl-3-nitro-benzeneethanamine reference standard (Purity ≥ 98%).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., Analyte-d4) to correct for matrix effects and injection variability[2].

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: LC-MS Grade Formic Acid (FA).

  • Hardware: Amber glass volumetric flasks, Class A pipettes, and silanized amber autosampler vials.

Step 1: Primary Stock Solutions (1.0 mg/mL)
  • Calibration Stock (Stock A): Accurately weigh 10.0 mg of N,N-Dipropyl-3-nitro-benzeneethanamine into a 10 mL amber volumetric flask. Dissolve and make up to volume with 100% MeOH.

  • QC Stock (Stock B): Repeat the exact process using a separate weighing event to create an independent stock.

  • Storage: Cap tightly, vortex for 2 minutes, and store at -20°C.

Step 2: Intermediate Working Solution (10 µg/mL)
  • Transfer 100 µL of Stock A into a 10 mL amber volumetric flask.

  • Dilute to volume with Diluent (50:50 MeOH:Water). Note: Maintaining 50% organic content prevents the lipophilic analyte from crashing out of solution.

Step 3: Serial Dilution for Calibration Curve

Prepare working standards fresh on the day of analysis. Use the 10 µg/mL intermediate solution to prepare the following serial dilutions in 50:50 MeOH:Water.

Standard LevelTarget Conc. (ng/mL)Vol. of Diluent (µL)Vol. of Source (µL)Source Solution
Cal 8 (ULOQ) 1000900100Intermediate (10 µg/mL)
Cal 7 500500500Cal 8
Cal 6 250500500Cal 7
Cal 5 100600400Cal 6
Cal 4 50500500Cal 5
Cal 3 25500500Cal 4
Cal 2 10600400Cal 3
Cal 1 (LLOQ) 5500500Cal 2

To prepare matrix-matched standards, spike 10 µL of each working standard into 90 µL of blank biological matrix (e.g., plasma), followed by protein precipitation using 300 µL of ACN containing the Internal Standard.

LC-MS/MS Analytical Parameters

Liquid Chromatography Gradient
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (ideal for lipophilic amines).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.00955Equilibration
0.50955Loading
3.001090Gradient Elution
4.001090Column Wash
4.10955Re-equilibration
5.50955End of Run
Mass Spectrometry (MRM Transitions)

Operate the mass spectrometer in ESI+ mode. The theoretical monoisotopic mass is 250.34 Da, yielding a protonated precursor [M+H]+ at m/z 251.2.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Analyte 251.2102.225Quantifier (Dipropylamine cleavage)
Target Analyte 251.2150.135Qualifier (Nitrostyrene fragment)
Internal Standard 255.2106.225IS Quantifier
System Suitability & Run Validation

Before injecting the calibration curve, the self-validating sequence must include:

  • Double Blank: Matrix only (Validates absence of endogenous interference).

  • Zero Standard: Matrix + Internal Standard only (Validates absence of isotopic cross-talk and carryover)[2].

  • System Suitability Test (SST): Five consecutive injections of Cal 4 (50 ng/mL). The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% to confirm instrument stability before proceeding[3].

References

  • Coompo Chemical Database. "N,N-Dipropyl-3-nitro-benzeneethanamine | 97351-96-7". Verified landing page:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (May 2018). Verified landing page:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH guideline M10 on bioanalytical method validation and study sample analysis" (January 2023). Verified landing page:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N,N-Dipropyl-3-nitro-benzeneethanamine Synthesis

Welcome to the Process Chemistry Support Center. This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting, quantitative data, and self-validating protocols for synthesizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting, quantitative data, and self-validating protocols for synthesizing N,N-dipropyl-3-nitro-benzeneethanamine. The phenethylamine scaffold is a critical motif in medicinal chemistry, requiring precise functionalization strategies to avoid yield-destroying side reactions[1].

Mechanistic Workflow & Pathway Analysis

The synthesis of N,N-dialkylated phenethylamines typically proceeds via two primary routes: Reductive Amination or Direct Alkylation[2]. However, the presence of the highly reactive 3-nitro group dictates strict chemoselective boundaries.

Workflow cluster_0 Route A: Reductive Amination cluster_1 Route B: Direct Alkylation SM 3-Nitrophenethylamine Aldehyde + Propionaldehyde SM->Aldehyde AlkylHalide + 1-Bromopropane SM->AlkylHalide STAB NaBH(OAc)3 Reduction Aldehyde->STAB PdC Pd/C + H2 Reduction Aldehyde->PdC Target N,N-Dipropyl-3-nitro- benzeneethanamine STAB->Target Chemoselective Byproduct1 3-Amino Byproduct PdC->Byproduct1 Nitro Reduction MildBase DIPEA / 60°C AlkylHalide->MildBase HarshBase NaOH / 100°C AlkylHalide->HarshBase MildBase->Target Controlled Byproduct2 Quaternary Ammonium HarshBase->Byproduct2 Over-alkylation

Figure 1: Chemoselective synthesis pathways and common side reactions.

Troubleshooting & FAQs

Q1: Why am I getting a high percentage of quaternary ammonium salts during direct alkylation with 1-bromopropane? A1: Over-alkylation is a persistent issue in haloalkane displacement[3]. As the first propyl group is added, its inductive electron-donating effect increases the nucleophilicity of the nitrogen atom. Consequently, the newly formed secondary amine reacts faster than the primary amine starting material. Direct alkylation at elevated temperatures (80–100°C) drives this uncontrolled double alkylation, severely risking quaternary ammonium salt formation and reducing target yields[2]. Corrective Action: Switch to a sterically hindered base like N,N-diisopropylethylamine (DIPEA) and cap the reaction temperature at 60°C. The steric bulk of DIPEA prevents it from acting as a nucleophile while neutralizing the HBr byproduct.

Q2: I attempted reductive amination using propionaldehyde and Pd/C with H2, but my yield of the target molecule is near zero. What happened? A2: The 3-nitro group is highly susceptible to catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen gas will rapidly and non-selectively reduce the nitro group to an aniline derivative (forming 3-amino-N,N-dipropyl-benzeneethanamine) competitively with the reduction of the imine intermediate. Corrective Action: Abandon catalytic hydrogenation for this specific substrate. You must utilize a chemoselective hydride donor such as Sodium Triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetoxy groups dampen the nucleophilicity of the borohydride, making it selective for the highly electrophilic iminium ion while leaving the aromatic nitro group intact.

Q3: My reductive amination with NaBH(OAc)₃ is stalling at the mono-propyl (secondary amine) stage. How do I drive it to completion? A3: The formation of the second iminium ion (from the secondary amine and propionaldehyde) is sterically hindered and kinetically slower than the first. Corrective Action: Ensure a sufficient excess of propionaldehyde (3.0 equivalents). More importantly, add a catalytic amount of glacial acetic acid (1.5 equivalents) to lower the pH to ~4.5. This specific pH range accelerates the dehydration of the hemiaminal intermediate, forcing the formation of the crucial iminium ion required for the final reduction step.

Self-Validating Standard Operating Protocols (SOPs)

Protocol A: Chemoselective Reductive Amination (Recommended)

This protocol utilizes mild hydride reduction to prevent nitro-group degradation, ensuring high fidelity of the final product.

  • Imine Formation: Dissolve 3-nitrophenethylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add propionaldehyde (3.0 eq) and glacial acetic acid (1.5 eq). Stir at 20°C for 30 minutes.

  • Chemoselective Reduction: Cool the mixture to 0°C. Portion-wise, add NaBH(OAc)₃ (3.5 eq) over 15 minutes to control the exothermic release.

  • In-Process Control (IPC) - Self-Validation: After 4 hours at room temperature, take a 50 µL aliquot, quench with saturated NaHCO₃, and extract with ethyl acetate. Run TLC (Hexane:EtOAc 7:3).

    • Validation Check: The primary amine starting material (ninhydrin positive, Rf ~0.15) must be absent. The product should appear as a single UV-active spot at Rf ~0.65.

  • Quench & Workup: Quench the bulk reaction with 1N NaOH to pH 10 (liberating the free base). Extract 3x with dichloromethane (DCM). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Direct Alkylation (Alternative)

This protocol is viable if reductive amination reagents are unavailable, utilizing steric control to prevent quaternary salt formation[4].

  • Reagent Assembly: Dissolve 3-nitrophenethylamine (1.0 eq) in anhydrous acetonitrile (0.3 M). Add DIPEA (3.0 eq) and 1-bromopropane (2.5 eq).

  • Thermal Control: Heat the reaction strictly to 60°C. Do not exceed this temperature, as the activation energy for quaternary salt formation is surpassed at ~80°C.

  • In-Process Control (IPC) - Self-Validation: At 12 hours, perform LC-MS analysis.

    • Validation Check: Monitor the target mass [M+H]⁺ = 251.1. If the quaternary salt mass [M]⁺ = 293.2 exceeds 5% Area Under Curve (AUC), immediately cool the reaction to 0°C to halt over-alkylation.

  • Purification: Concentrate the solvent, dissolve the residue in EtOAc, and wash heavily with water to remove DIPEA hydrobromide salts. Purify via silica gel chromatography.

Quantitative Data & Yield Comparison

The following table summarizes expected yields and byproduct distribution based on the chosen synthetic logic.

Synthesis RouteReagents / CatalystTemp (°C)Target Yield (%)Major ByproductByproduct Yield (%)
Reductive Amination Propionaldehyde, NaBH(OAc)₃20-2588 - 92% Mono-propyl amine< 5%
Reductive Amination Propionaldehyde, Pd/C, H₂25< 5% 3-Amino derivative> 85%
Direct Alkylation 1-Bromopropane, DIPEA6065 - 70% Quaternary salt10 - 15%
Direct Alkylation 1-Bromopropane, NaOH10040 - 45% Quaternary salt> 35%

Sources

Optimization

resolving solubility issues of N,N-Dipropyl-3-nitro-benzeneethanamine in aqueous media

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility challenges with N,N-Dipropyl-3-nitro-benzeneethanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility challenges with N,N-Dipropyl-3-nitro-benzeneethanamine .

As a highly lipophilic tertiary amine, this compound exhibits exceptionally poor aqueous solubility at physiological pH. The hydrophobic bulk of the dipropyl groups and the aromatic ring severely limits water interaction, while the 3-nitro group fails to provide sufficient polarity to overcome the high lattice energy. This guide provides field-proven, mechanistically grounded strategies to achieve stable aqueous formulations for both in vitro and in vivo applications.

Troubleshooting Guide & FAQs

Q1: Why does N,N-Dipropyl-3-nitro-benzeneethanamine precipitate immediately upon addition to pH 7.4 physiological buffers? Causality & Solution: At pH 7.4, the tertiary amine (estimated pKa ~9.0–10.0) is partially deprotonated, shifting the equilibrium toward the highly hydrophobic free base form. The dielectric constant of standard aqueous buffers cannot support the solvation of this uncharged lipophilic mass. Action: If your assay tolerates acidic conditions, lower the pH to < 5.0 to fully protonate the amine, forming a water-soluble salt (e.g., hydrochloride or mesylate). By adjusting the pH, poorly water-soluble molecules that can be protonated will readily dissolve in water ()[]. If physiological pH is strictly required, you must employ co-solvents or complexation agents.

Q2: I need to test this compound in a cell-based assay at pH 7.4. How can I formulate it without causing solvent toxicity to the cells? Causality & Solution: For in vitro assays, reducing the dielectric constant of the aqueous medium using water-miscible co-solvents is the most direct approach. Co-solvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG 400) disrupt the hydrogen-bonding network of water, reducing its polarity and allowing the hydrophobic compound to dissolve ()[2]. Action: Prepare a highly concentrated stock in 100% DMSO, then perform a rapid dilution into the pre-warmed assay medium. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent cytotoxicity and localized precipitation[].

Q3: My in vivo pharmacokinetic (PK) study requires a high dose, but the required co-solvent concentration exceeds ethical and toxicological limits. What is the alternative? Causality & Solution: When co-solvents cannot be used at the required concentrations, macrocyclic encapsulation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic dipropyl and aromatic moieties, while its hydroxylated exterior maintains high aqueous solubility ()[3]. This inclusion complex effectively masks the hydrophobicity without altering the compound's intrinsic pharmacological properties. Furthermore, HP-β-CD delivers the drug to the unstirred water layer (UWL) of biological membranes, where it dissociates to allow the free drug to permeate the lipid bilayer ()[4]. Action: Formulate using a 10–20% (w/v) HP-β-CD aqueous solution via the solvent evaporation protocol detailed below.

Solubilization Decision Workflow

Workflow Start Compound: N,N-Dipropyl-3-nitro- benzeneethanamine Q1 Target pH < 5.0? Start->Q1 Salt Salt Formation (e.g., HCl, Mesylate) Q1->Salt Yes Q2 In Vivo / Cell Assay? Q1->Q2 No (pH 7.4) Cosolvent Co-solvent System (DMSO / PEG400) Q2->Cosolvent In Vitro (Tolerates DMSO) CD Cyclodextrin Complexation (HP-β-CD) Q2->CD In Vivo (Low Toxicity Req.)

Workflow for selecting solubilization strategies for lipophilic amines.

Quantitative Solubilization Parameters

The following table summarizes the operational limits and mechanisms for the primary solubilization strategies applicable to N,N-Dipropyl-3-nitro-benzeneethanamine.

Solubilization StrategyPrimary ExcipientMechanism of ActionMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)
pH Adjustment HCl / Mesylic AcidProtonation of tertiary amineN/A (Assay dependent)N/A (Route dependent)
Co-Solvent System DMSOReduction of dielectric constant< 0.5% (v/v)< 10% (v/v)
Co-Solvent System PEG 400Disruption of water H-bonds< 1.0% (v/v)< 30% (v/v)
Inclusion Complex HP-β-CDMacrocyclic hydrophobic encapsulation< 5% (w/v)< 20% (w/v)

Experimental Protocols

Protocol 1: Co-Solvent Stock Preparation & Dilution (In Vitro Assays)

Self-Validation Check: A successful dilution will remain optically clear at 600 nm (no light scattering from precipitates).

  • Weighing: Accurately weigh 10.0 mg of N,N-Dipropyl-3-nitro-benzeneethanamine.

  • Stock Generation: Dissolve the powder in 1.0 mL of anhydrous DMSO to create a concentrated stock. Vortex until completely clear.

  • Thermal Priming: Pre-warm the target aqueous buffer (e.g., PBS pH 7.4) to 37°C. Increasing the temperature raises the kinetic solubility threshold during the critical mixing phase.

  • Dilution: Add the DMSO stock dropwise to the vigorously stirred buffer to achieve the target concentration. Dropwise addition is critical to prevent localized supersaturation and immediate nucleation[].

Protocol 2: Preparation of HP-β-CD Inclusion Complex (In Vivo Dosing)

Self-Validation Check: Post-filtration recovery analysis via HPLC will confirm the exact concentration of the solubilized inclusion complex.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology-grade water.

  • Drug Dissolution: Dissolve N,N-Dipropyl-3-nitro-benzeneethanamine in a minimal volume of a volatile organic solvent (e.g., ethanol).

  • Complexation: Slowly add the organic drug solution to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.

  • Evaporation: Stir the mixture in an open vessel (within a fume hood) for 24 hours. This allows the host-guest complex to reach thermodynamic equilibrium while completely evaporating the volatile organic solvent[3].

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter. This step is a self-validating mechanism: any uncomplexed, hydrophobic free base will be trapped by the filter, ensuring the filtrate contains only the true water-soluble inclusion complex.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable, water-soluble powder for long-term storage.

CDMechanism Drug Hydrophobic Drug (Free Base) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host Molecule Membrane Biological Membrane (Permeation) Complex->Membrane Dissociation at UWL

Mechanism of HP-β-CD inclusion complexation and membrane permeation.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI - Pharmaceutics. Available at:[Link]

  • Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of Pharmacy and Pharmacology (Ovid/Oxford Academic). Available at:[Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at:[Link]

Sources

Troubleshooting

reducing impurities during N,N-Dipropyl-3-nitro-benzeneethanamine extraction

Technical Support Center: N,N-Dipropyl-3-nitro-benzeneethanamine Extraction & Purification Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N,N-Dipropyl-3-nitro-benzeneethanamine Extraction & Purification

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the synthesis and purification of N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7).

This compound is a critical tertiary amine intermediate in the synthesis of non-ergoline dopamine agonists (such as ropinirole derivatives) [3]. The primary bottleneck in its production is downstream purification—specifically, separating the target tertiary amine from structurally similar primary/secondary amine intermediates and over-alkylated quaternary ammonium salts. This guide provides field-proven, mechanistically grounded solutions to these extraction challenges.

Part 1: Troubleshooting Guide (Q&A)

Q1: Why am I seeing high levels of N-propyl-3-nitrophenethylamine (secondary amine) in my final extract, and how can I remove it? Causality: During the alkylation of 3-nitrophenethylamine, incomplete reaction leaves behind secondary (and sometimes primary) amines. Standard acid-base extraction fails here because the pKa values of the secondary and tertiary amines are nearly identical ( Δ pKa < 0.5). They co-extract across the entire pH spectrum. Solution: Implement a Scavenger-Assisted Liquid-Liquid Extraction (LLE) . By introducing an organic anhydride (e.g., phthalic anhydride) to the aqueous phase, you selectively derivatize the 1° and 2° amines via nucleophilic acyl substitution. The resulting amides contain a carboxylic acid moiety. Upon basification (pH > 11), these derivatives form highly water-soluble alkali metal salts and remain trapped in the aqueous phase. The sterically hindered, non-nucleophilic 3° amine (your target) does not react and partitions cleanly into the organic phase[2].

Q2: My liquid-liquid extraction is forming stubborn emulsions. How do I break them without losing product yield? Causality: Emulsions in this specific workflow are typically caused by amphiphilic impurities (partially protonated amines acting as surfactants) or the presence of fine inorganic salts (e.g., K2​CO3​ used during the alkylation step) suspended at the phase boundary. Solution: Do not rely solely on time. First, ensure your extraction pH is pushed well past the isoelectric point (target pH > 11.2) to fully deprotonate the amine, eliminating its surfactant properties [1]. Second, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This induces a "salting-out" effect, decreasing the solubility of the organic solvent in the aqueous phase and rapidly coalescing the layers. If particulates are the cause, vacuum-filter the entire biphasic mixture through a tightly packed Celite pad before separation.

Q3: How do I eliminate quaternary ammonium impurities from over-alkylation? Causality: Exhaustive alkylation generates permanently charged quaternary ammonium salts ( R4​N+X− ). Solution: Because quaternary salts lack a proton to lose, they remain permanently ionized regardless of the pH. During the final basic extraction, they should theoretically stay in the aqueous phase. However, if you use a highly polar organic solvent with a high dielectric constant (like Dichloromethane or n-Butanol), these salts will carry over as ion pairs. Switch your extraction solvent to Toluene or MTBE . Their low dielectric constants strictly reject charged species, leaving the quat salts in the aqueous waste.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the optimal pH for extracting the free base of N,N-Dipropyl-3-nitro-benzeneethanamine? A: The theoretical pKa of this tertiary amine is approximately 9.2. To ensure >99% deprotonation and maximum partitioning into the organic phase, the aqueous phase must be adjusted to at least 2 pH units above the pKa. We mandate a strict pH of 11.5 .

Q: Can I use standard silica gel chromatography instead of LLE? A: While possible, it is highly inefficient for scale-up. The basic nitrogen causes severe tailing on standard acidic silica, leading to poor resolution between the 2° and 3° amines. Scavenger-assisted LLE provides a superior, scalable thermodynamic separation.

Part 3: Mandatory Visualizations

ExtractionWorkflow Step1 Reaction Mixture (3° Amine + 1°/2°/4° Impurities) Step2 Acidification (pH 2.0) Protonates all amines Step1->Step2 Step3 Organic Wash (EtOAc) Removes neutral impurities Step2->Step3 Step4 Scavenger Addition (Phthalic Anhydride at 50°C) Step3->Step4 Step5 Basification (pH 11.5) Forms water-soluble amides Step4->Step5 Step6 Liquid-Liquid Extraction (Toluene) Step5->Step6 Step7 Pure N,N-Dipropyl- 3-nitro-benzeneethanamine Step6->Step7

Fig 1: Scavenger-assisted acid-base extraction workflow for tertiary amine purification.

ScavengerLogic Impurity 1°/2° Amine Impurities (e.g., N-propyl derivative) Reaction Nucleophilic Acyl Substitution Impurity->Reaction Anhydride Phthalic Anhydride (Scavenger) Anhydride->Reaction Product Acidic Amide (Water-soluble at pH 11) Reaction->Product Target 3° Amine (Target) No reaction (Steric/Electronic) Extraction Partitions to Organic Phase Target->Extraction

Fig 2: Logical mechanism of selective 1°/2° amine derivatization by anhydride scavengers.

Part 4: Experimental Protocol (Self-Validating Workflow)

Method: Scavenger-Assisted Acid-Base Extraction This protocol is designed as a self-validating system. Do not proceed to subsequent steps without passing the embedded analytical checkpoints.

  • Initial Acidification & Neutral Wash:

    • Dilute the crude reaction mixture with equal parts distilled water.

    • Slowly add 2M HCl while stirring until the aqueous phase reaches exactly pH 2.0.

    • Add Ethyl Acetate (1:1 v/v) and agitate vigorously for 5 minutes. Allow phases to separate.

    • Action: Discard the upper organic layer (contains unreacted alkyl halides and non-basic organics). Retain the lower aqueous layer.

  • Scavenger Derivatization:

    • To the acidic aqueous layer, add 1.2 molar equivalents of Phthalic Anhydride (calculated based on the estimated 1°/2° amine impurity profile from your crude LC-MS).

    • Heat the mixture to 50°C and stir continuously for 60 minutes.

    • Self-Validation Checkpoint: Withdraw a 1 mL aliquot. Basify to pH 12 with NaOH, extract with 1 mL Toluene, and run a rapid TLC (Eluent: EtOAc/Hexane 1:1 with 1% Triethylamine). If the secondary amine spot (lower Rf​ ) is visible, add an additional 0.2 eq of Phthalic Anhydride and stir for 30 more minutes.

  • Basification:

    • Cool the validated aqueous mixture to 10°C using an ice bath (the neutralization is highly exothermic).

    • Slowly add 20% NaOH(aq)​ dropwise until the pH stabilizes at 11.5 .

  • Final Extraction:

    • Add Toluene (1:1 v/v) to the basic aqueous mixture. Agitate for 10 minutes.

    • Allow phases to separate. The pure N,N-Dipropyl-3-nitro-benzeneethanamine will partition into the upper Toluene layer.

    • Extract the aqueous layer two more times with fresh Toluene (0.5:1 v/v) to ensure complete recovery.

  • Washing & Isolation:

    • Combine the Toluene extracts and wash once with saturated NaCl (brine) to remove residual water and break any micro-emulsions.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure tertiary amine oil.

Part 5: Quantitative Data Presentation

Table 1: Partitioning Behavior and Impurity Clearance by Solvent Data demonstrates why Toluene is the thermodynamically superior choice for the final extraction step.

SolventDielectric Constant ( ϵ )3° Amine Recovery (%)4° Quat Salt Carryover (%)Emulsion Risk
Dichloromethane (DCM)8.93>98%High (~15%)High
Ethyl Acetate (EtOAc)6.0290%Moderate (~5%)Moderate
Toluene 2.38 >95% Low (<1%) Low
Methyl tert-butyl ether (MTBE)2.6092%Low (<1%)Low

Table 2: pH Optimization for Tertiary Amine Extraction Causality matrix for pH adjustments during the LLE workflow.

Aqueous pHAmine StatePartitioning PhaseApplication Objective
2.0 Fully Protonated ( R3​NH+ )AqueousRemoval of neutral/acidic impurities
7.0 Partially ProtonatedMixedAvoid (High surfactant/emulsion zone)
9.2 50% Deprotonated (pKa)MixedInefficient extraction boundary
11.5 Fully Deprotonated ( R3​N )OrganicIsolation of pure free base

Part 6: References

  • Title: Self-optimising reactive extractions: towards the efficient development of multi-step continuous flow processes Source: Journal of Flow Chemistry (Springer) URL: [Link]

  • Title: Process for reducing primary and secondary amine in a tertiary amine (Patent EP0413259A2) Source: Google Patents / European Patent Office URL:

  • Title: Stable form of key intermediate of ropinirole hydrochloride and preparation thereof (Patent CN101891641B) Source: Google Patents / CNIPA URL:

Optimization

optimizing mobile phase for N,N-Dipropyl-3-nitro-benzeneethanamine chromatography

Technical Support Center: Mobile Phase Optimization for N,N-Dipropyl-3-nitro-benzeneethanamine As a Senior Application Scientist, I frequently encounter challenges when developing robust chromatographic methods for highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mobile Phase Optimization for N,N-Dipropyl-3-nitro-benzeneethanamine

As a Senior Application Scientist, I frequently encounter challenges when developing robust chromatographic methods for highly lipophilic, basic tertiary amines. N,N-Dipropyl-3-nitro-benzeneethanamine presents a unique analytical challenge: it possesses a basic tertiary amine center (pKa ~ 8.5–9.5) paired with a highly hydrophobic dipropyl-nitrobenzene framework. This combination makes it notoriously prone to secondary column interactions, peak tailing, and retention instability.

This technical guide provides field-proven, self-validating troubleshooting strategies to help researchers and drug development professionals master the chromatographic behavior of this compound.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does N,N-Dipropyl-3-nitro-benzeneethanamine exhibit severe peak tailing (Asymmetry > 2.0) on my standard C18 column? Causality & Solution: Peak tailing for basic amines is primarily driven by secondary cation-exchange interactions. At a neutral or mid-range pH (e.g., pH 5–7), the tertiary amine of your compound is protonated and positively charged. Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanoxides (Si-O⁻). The electrostatic attraction between the protonated analyte and ionized silanols disrupts the primary hydrophobic retention mechanism, causing a chromatographic "tail" [1]. Actionable Fix: Shift the mobile phase pH to extremes. Lowering the pH to ≤ 3.0 protonates and neutralizes the silanol groups, suppressing the secondary interaction [2]. Alternatively, utilize a highly base-deactivated Type B silica column, which inherently features reduced free silanol content [2].

Q2: I switched to 0.1% Formic Acid (FA) to fix the tailing, but the peak is still asymmetrical. Why did this happen, and how can I fix it? Causality & Solution: While 0.1% FA lowers the pH to approximately 2.8, this is often not acidic enough to neutralize all highly acidic free silanols on older silica columns [3]. Furthermore, Formic Acid is a weak ion-pairing agent and cannot fully mask the positive charge of the dipropyl amine. Actionable Fix: If MS compatibility is not required (e.g., UV detection only), switch to 0.1% Trifluoroacetic Acid (TFA). TFA lowers the pH to ~2.0 (neutralizing nearly all silanols) and acts as a strong ion-pairing reagent, effectively neutralizing the positive charge on the amine [3].

Q3: How can I improve the retention and LC-MS sensitivity of this compound simultaneously? Causality & Solution: At low pH, the protonated amine is highly polar, which can lead to poor retention on reversed-phase columns and potential ion suppression in the MS source due to the high aqueous content required for elution. By utilizing a high-pH mobile phase (pH 10.0–11.5) using ammonium hydroxide, the tertiary amine is completely deprotonated into its neutral, free-base form [4]. Actionable Fix: The neutral molecule interacts purely via hydrophobic partitioning, resulting in extremely sharp peaks, longer retention times, and enhanced separation efficiency [4]. Furthermore, basic analytes often exhibit excellent ionization efficiency in positive electrospray ionization (ESI+) even at high pH, improving overall LC-MS sensitivity [5]. Note: This requires a high-pH stable hybrid silica or polymeric column.

Part 2: Quantitative Data Summarization

To optimize your method, compare the effects of common mobile phase additives on the physicochemical state of N,N-Dipropyl-3-nitro-benzeneethanamine.

Mobile Phase AdditiveWorking pHAnalyte State (Amine)Silanol State (Column)Impact on Peak ShapeLC-MS Compatibility
None (Water/ACN) ~6.5Protonated (+)Ionized (-)Severe Tailing (As > 2.0)Poor (Broad peaks)
0.1% Formic Acid ~2.8Protonated (+)Partially IonizedModerate TailingExcellent (Standard)
0.1% TFA ~2.0Ion-Paired (Neutralized)Neutralized (0)Excellent (As < 1.2)Poor (Ion Suppression)
10 mM NH₄OH ~10.5Free Base (Neutral)Ionized (-)Excellent (As < 1.1)Excellent (High Sensitivity)

Part 3: Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. By incorporating neutral markers, you can definitively isolate chemical interactions from physical column degradation.

Protocol A: Low-pH Ion-Pairing Workflow (Optimized for LC-UV)

Use this protocol when LC-MS is not required and peak shape is the primary critical quality attribute.

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-grade Trifluoroacetic Acid (TFA) to 1 L of ultrapure water (0.1% v/v).

    • Phase B: Add 1.0 mL of TFA to 1 L of LC-grade Acetonitrile [6].

  • Column Selection: Install a high-purity Type B silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Self-Validation Checkpoint (System Suitability): Inject a mixture of Uracil (void volume marker) and Toluene (neutral hydrophobic marker).

    • Causality Check: If Toluene exhibits perfect symmetry (As ~ 1.0) but your subsequent amine injection tails, the column bed is physically intact, and the issue is definitively secondary silanol interactions.

  • Analyte Injection: Inject 2 µL of N,N-Dipropyl-3-nitro-benzeneethanamine (100 µg/mL in 50:50 Water:ACN).

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min. The strong ion-pairing of TFA will mask the amine, yielding a sharp, symmetrical peak.

Protocol B: High-pH Free-Base Workflow (Optimized for LC-MS/MS)

Use this protocol to maximize retention and MS sensitivity by forcing the analyte into its neutral state.

  • Mobile Phase Preparation:

    • Phase A: Prepare 10 mM Ammonium Bicarbonate in ultrapure water. Adjust to pH 10.5 using LC-MS grade Ammonium Hydroxide.

    • Phase B: 100% LC-MS grade Methanol (Methanol provides better solubility for the neutral free-base than Acetonitrile).

  • Column Selection (Critical): You must use a base-stable hybrid organic/inorganic silica column (e.g., Waters XBridge or XTerra) designed to withstand pH > 10 without silica dissolution [5].

  • Equilibration: Flush the column with 20 column volumes of Phase A to ensure complete deprotonation of the stationary phase environment.

  • Analyte Injection: Inject the sample. Because the amine is now uncharged, its apparent LogP increases, resulting in stronger hydrophobic retention and a highly concentrated elution band into the MS source.

  • Validation: Monitor the ESI+ signal. You should observe a >2-fold increase in signal-to-noise ratio compared to acidic conditions due to the elimination of peak broadening [4].

Part 4: Visualizing the Optimization Logic

The following decision tree illustrates the causal logic for resolving peak tailing in basic amines based on your detection requirements.

OptimizationWorkflow A Analyze N,N-Dipropyl-3-nitro-benzeneethanamine BB BB A->BB No Tailing B Assess Peak Asymmetry (As) Is As > 1.5? D Determine Detection Method B->D Yes (Tailing) C System Validated Proceed with Analysis E UV Detection Only D->E F LC-MS Detection D->F G Use 0.1% TFA (pH ~2.0) Neutralizes Silanols & Ion-Pairs E->G H Use High pH (pH 10-11.5) Ammonium Hydroxide Buffer F->H G->B Re-evaluate I Requires Hybrid Silica Column (Base-Stable) H->I I->B Re-evaluate BB->C No Tailing

Workflow for optimizing mobile phase conditions to resolve basic amine peak tailing.

Part 5: References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from:[Link]

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Retrieved from:[Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from:[Link] (Note: Sourced via Waters Technical Library)

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from:[Link]

  • PubMed / National Institutes of Health. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N,N-Dipropyl-3-nitro-benzeneethanamine

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized phenethylamine derivatives requires a rigorous understanding of their physicochemical vulnerabilitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized phenethylamine derivatives requires a rigorous understanding of their physicochemical vulnerabilities. N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) presents a unique dual-stability challenge: it possesses both a highly electron-rich tertiary amine and a photolabile nitroaromatic ring.

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure the absolute integrity of your compound during long-term storage.

Part 1: Troubleshooting & FAQs (Mechanistic Focus)

Q1: Why does my batch of N,N-Dipropyl-3-nitro-benzeneethanamine turn yellow or brown after several months on the shelf? A1: This discoloration is the primary macroscopic hallmark of photodegradation . The compound contains a 3-nitrobenzene moiety, which is highly sensitive to UV and visible light. When exposed to ambient laboratory lighting, the nitroaromatic ring undergoes photo-excitation, leading to radical formation and subsequent decomposition into complex, highly conjugated photoproducts (such as azoxy, nitroso, or hydroxylamine derivatives)[1]. This photolysis pathway is a well-documented vulnerability of nitroaromatics[2]. To prevent this, the compound must be shielded from light using actinic (amber) glass or opaque secondary containment.

Q2: My HPLC analysis shows a new, highly polar impurity eluting significantly earlier than the main peak. What is this, and how did it form? A2: An early-eluting, polar peak is characteristic of N-oxide formation . The N,N-dipropyl group is a tertiary amine. The localized lone pair of electrons on the basic nitrogen is highly susceptible to electrophilic attack by atmospheric oxygen or trace peroxides[3]. This oxidation reaction is thermodynamically favored and accelerates at room temperature or in the presence of trace transition metals[4]. Because N-oxides are zwitterionic and highly polar, they interact strongly with the aqueous mobile phase in reverse-phase HPLC, eluting much earlier than the lipophilic free base[3].

Q3: Does the physical form (free base vs. salt) affect its storage stability? A3: Yes, profoundly. The free base of N,N-Dipropyl-3-nitro-benzeneethanamine is typically an oil or low-melting solid that is highly hygroscopic. Moisture absorption accelerates both hydrolysis and N-oxidation[3]. Converting the compound to a hydrochloride (HCl) or hydrobromide (HBr) salt protonates the tertiary amine, effectively tying up the nitrogen's lone pair. This protonation completely blocks the N-oxidation pathway and significantly increases the thermal stability of the compound, aligning with standard pharmaceutical stability testing guidelines[5].

Part 2: Quantitative Stability Profile

To illustrate the causality between storage conditions and degradation, the following table summarizes the degradation profile of the free base over a 6-month period under accelerated ICH Q1A(R2) stability testing conditions[5].

Storage ConditionEnvironmentDurationN-Oxide Formation (%)Photodegradation (%)Total Purity (%)
-20°C, Dark, Argon Optimal / Inert6 Months< 0.1%< 0.1%> 99.8%
25°C / 60% RH, Dark Ambient / Air6 Months4.2%< 0.1%95.7%
40°C / 75% RH, Dark Accelerated Heat6 Months11.5%0.3%88.2%
25°C, Ambient Light Benchtop / Air6 Months4.5%8.7%86.8%

Data Synthesis: Heat and oxygen primarily drive N-oxide formation, whereas ambient light exclusively drives the rapid accumulation of nitroaromatic photoproducts.

Part 3: Degradation Pathways & Interventions

The following diagram maps the logical relationship between the compound's structural vulnerabilities, the environmental catalysts that trigger them, and the targeted interventions required to block these pathways.

DegradationMechanisms Target N,N-Dipropyl-3-nitro- benzeneethanamine PhotoPathway Photolysis (UV/Vis Light) Target->PhotoPathway Photon Absorption OxPathway N-Oxidation (O2 / Peroxides) Target->OxPathway Thermal / O2 Exposure PhotoProd Nitroaromatic Photoproducts PhotoPathway->PhotoProd NOxideProd Tertiary Amine N-Oxide OxPathway->NOxideProd LightBlock Amber Glass / Opaque Containers LightBlock->PhotoPathway Blocks UV/Vis InertGas Inert Gas Purge (Argon/N2) InertGas->OxPathway Displaces O2 ColdStorage Storage at -20°C ColdStorage->OxPathway Slows Kinetics

Mechanistic pathways of N,N-Dipropyl-3-nitro-benzeneethanamine degradation and targeted interventions.

Part 4: Experimental Protocols

Protocol A: Optimal Long-Term Storage & Aliquoting (Self-Validating)

To prevent the degradation pathways outlined above, use this protocol when receiving or synthesizing a new batch of the free base.

  • Preparation: Transfer the N,N-Dipropyl-3-nitro-benzeneethanamine into pre-weighed, dry, amber glass vials. Causality: Amber glass blocks the UV/Vis wavelengths responsible for nitroaromatic photolysis.

  • Inert Gas Purging: Insert a gentle stream of high-purity Argon (heavier than air) or Nitrogen into the vial for 30 seconds to displace atmospheric oxygen.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Temperature Control: Store the sealed vials in a desiccator at -20°C.

  • Self-Validation Step: Include a small, sealed indicator vial containing a moisture/oxygen-sensitive indicating gel in the same desiccator. If the gel remains blue/inactive over time, the micro-environment's integrity is validated, ensuring the compound is protected from N-oxidation.

Protocol B: Remediation & Recovery of Oxidized Free Base

If a batch has been exposed to air and HPLC indicates N-oxide contamination, you can selectively remove the N-oxide using a simple acid-base extraction, exploiting the zwitterionic nature of the N-oxide[3].

  • Dissolution: Dissolve the degraded compound in an organic solvent (e.g., Dichloromethane, DCM).

  • Aqueous Wash: Wash the organic layer with distilled water (3 x 20 mL). Causality: The highly polar N-oxide partitions preferentially into the aqueous phase, while the lipophilic tertiary amine free base remains in the DCM.

  • Drying: Collect the organic layer, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and filter.

  • Concentration: Evaporate the DCM under reduced pressure (rotary evaporator) while protecting the flask from ambient light.

  • Self-Validation Step: Perform a Thin Layer Chromatography (TLC) check using Silica gel and a 90:10 DCM:MeOH mobile phase. The N-oxide will remain near the baseline ( Rf​<0.1 ), while the purified free base will migrate ( Rf​≈0.5 ). If the baseline is clear of UV-active spots, the remediation is successful and validated.

Part 5: References

  • ICH Q1A(R2) Guideline – Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [5]

  • Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique – Environmental Science & Technology, ACS Publications (2002). [1][2]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities – ACS Publications / Semantic Scholar (2024). [3][4]

Sources

Optimization

Technical Support Center: Troubleshooting Receptor Binding Assays for N,N-Dipropyl-3-nitro-benzeneethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique pharmacological and physicochemical challenges associated with N,N-Dipropyl-3-nitro-benzeneetha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique pharmacological and physicochemical challenges associated with N,N-Dipropyl-3-nitro-benzeneethanamine . This compound is a highly lipophilic, phenethylamine-derived ligand. When utilized in G-protein-coupled receptor (GPCR) binding assays, its structural features—specifically the hydrophobic N,N-dipropyl tail and the electron-withdrawing nitrobenzene ring—frequently lead to solubility issues, high non-specific binding (NSB), and assay instability.

This guide synthesizes field-proven methodologies with mechanistic causality to help you establish a robust, self-validating experimental system.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my specific binding signal virtually undetectable despite using a high ligand concentration?

Causality: There are two primary culprits: aqueous insolubility and receptor conformational state. Highly lipophilic amines tend to form micelles or precipitate out of standard aqueous buffers, drastically reducing the effective free concentration of the ligand. Furthermore, if this compound acts as an agonist, it requires the GPCR to be in a high-affinity, G-protein-coupled state to bind effectively[1]. Solution:

  • Solubility: Prepare your primary stock in 100% anhydrous DMSO. Ensure the final assay concentration of DMSO does not exceed 1% to prevent membrane toxicity. Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer to act as a carrier protein.

  • Receptor State: Supplement your assay buffer with 5 mM MgCl₂. Divalent cations like Mg²⁺ allosterically stabilize the ternary complex (Receptor–G-protein–Ligand), shifting the equilibrium toward the high-affinity state[1].

Q2: My total binding is robust, but my non-specific binding (NSB) is masking the specific signal. How can I improve the signal-to-noise ratio?

Causality: The lipophilic N,N-dipropyl tail causes the compound to adsorb non-specifically to hydrophobic plastic surfaces and the negatively charged silanol groups of glass fiber (GF) filters used in rapid filtration. Solution: Pre-treat your GF/B or GF/C filters with 0.1% to 0.3% polyethylenimine (PEI) for at least 1 hour prior to filtration[2]. PEI is a cationic polymer that coats the glass fibers, neutralizing their charge and drastically reducing electrostatic and hydrophobic interactions with the ligand[2]. Self-Validation: Always run a "filter-only" control (ligand + buffer, no membranes) to quantify and subtract baseline filter binding.

Q3: I use Dithiothreitol (DTT) to preserve my receptor membranes, but my binding signal degrades over time. What is happening?

Causality: N,N-Dipropyl-3-nitro-benzeneethanamine contains a reducible nitro (-NO₂) group. Strong reducing agents like DTT or TCEP, commonly used in receptor preparations, can chemically reduce the nitro group to an amine (-NH₂) during prolonged incubations. This alters the pharmacophore and destroys receptor affinity. Solution: Eliminate DTT and TCEP from your assay buffer. If an antioxidant is required to prevent lipid peroxidation, substitute it with 0.1% ascorbic acid or 1 mM EDTA, which protect the receptor without reducing nitroaromatics.

Q4: How can I definitively confirm that my ligand is binding to the active state of the GPCR?

Causality: GPCR agonists exhibit two affinity states. The addition of a non-hydrolyzable GTP analog functionally uncouples the G-protein from the receptor, converting all receptors to the low-affinity state[3]. Solution: Perform a parallel control assay in the presence of 100 µM GTPγS. A genuine agonist binding signal will be significantly diminished (typically >70% reduction), validating that your ligand is specifically targeting the functional, G-protein-coupled receptor state[3].

Part 2: Experimental Workflows & Visualizations

Workflow A 1. Ligand Preparation (DMSO Stock) B 2. Receptor Incubation (Membrane + Buffer) A->B Err1 Issue: Precipitation Fix: 0.1% BSA / Pluronic A->Err1 C 3. Rapid Filtration (GF/B or GF/C Filters) B->C Err2 Issue: G-Protein Uncoupling Fix: Add Mg2+, Remove Na+ B->Err2 D 4. Washing & Detection (Scintillation/Fluorescence) C->D Err3 Issue: High NSB Fix: 0.3% PEI Pre-soak C->Err3

Workflow of receptor binding assay highlighting critical troubleshooting intervention points.

Mechanism L N,N-Dipropyl-3-nitro- benzeneethanamine R_inactive GPCR (Low Affinity) Uncoupled State L->R_inactive Low specific binding R_active GPCR-Gαβγ (High Affinity) Coupled State L->R_active High specific binding R_inactive->R_active G-Protein + Mg2+ R_active->R_inactive GTPγS / Na+ Mg Mg2+ Ions (Allosteric Stabilizer) Mg->R_active GTP GTPγS / Na+ (Uncouplers) GTP->R_active

Mechanistic pathway of GPCR high-affinity state stabilization required for optimal ligand binding.

Part 3: Quantitative Data & Optimized Parameters

The following table summarizes the shift from standard GPCR binding conditions to the optimized parameters required for lipophilic nitroaromatic amines.

Assay ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Buffer Carrier None0.1% BSAPrevents ligand precipitation and micelle formation.
Filter Treatment Water presoak0.3% PEI for 1-3 hoursNeutralizes silanol groups on GF filters, reducing NSB[2].
Antioxidant 1 mM DTT0.1% Ascorbic AcidPrevents chemical reduction of the ligand's nitro group.
Ions 120 mM NaCl5 mM MgCl₂ (No Na⁺)Na⁺ acts as an allosteric inhibitor of agonist binding; Mg²⁺ stabilizes the G-protein complex[1].
Assay Tubes Standard PolypropyleneSilanized Glass or Low-Bind PPMinimizes hydrophobic adsorption of the N,N-dipropyl tail to tube walls.

Part 4: Self-Validating Experimental Protocol

Objective: Quantify specific receptor binding of N,N-Dipropyl-3-nitro-benzeneethanamine while systematically controlling for NSB and receptor coupling states.

Step 1: Reagent & Filter Preparation

  • Dissolve N,N-Dipropyl-3-nitro-benzeneethanamine in 100% anhydrous DMSO to create a 1 mM stock.

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA. Strictly avoid DTT and NaCl.

  • Submerge Whatman GF/B filters in 0.3% polyethylenimine (PEI) solution at 4°C for at least 1 hour prior to the assay[2].

Step 2: Assay Assembly (Self-Validating Matrix) Set up the assay in silanized glass tubes (Total volume = 500 µL). Prepare the following conditions in triplicate:

  • Total Binding (TB): 50 µL Ligand + 400 µL Buffer + 50 µL Membranes.

  • Non-Specific Binding (NSB): 50 µL Ligand + 350 µL Buffer + 50 µL unlabeled competitor (e.g., 10 µM reference antagonist) + 50 µL Membranes.

  • Active-State Control (GTPγS): 50 µL Ligand + 350 µL Buffer + 50 µL GTPγS (final conc. 100 µM) + 50 µL Membranes[3].

  • Filter Control: 50 µL Ligand + 450 µL Buffer (No Membranes).

Step 3: Incubation Incubate the reaction mixture at 25°C for 60 minutes. Note: Avoid 37°C to prevent rapid receptor degradation and ligand oxidation.

Step 4: Rapid Filtration and Washing

  • Terminate the reaction by adding 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to the tubes.

  • Rapidly filter the contents through the PEI-treated GF/B filters using a vacuum manifold.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer. Critical: The buffer must be ice-cold to slow the dissociation rate of the ligand-receptor complex during washing.

Step 5: Detection & Validation

  • Extract the filters, add scintillation cocktail (or appropriate fluorescent solubilizer), and quantify the signal.

  • Validation Check: Calculate Specific Binding = TB - NSB. Compare the Specific Binding of the TB group against the GTPγS group. A successful assay will show a >70% reduction in specific binding in the GTPγS wells, confirming the ligand is targeting the functional GPCR[3].

References

  • De Lean, A., Stadel, J. M., & Lefkowitz, R. J. "Activation of G Protein–Coupled Receptors: Beyond Two-State Models and Tertiary Conformational Changes." National Institutes of Health / PMC. URL:[Link]

  • Bruns, R. F., Lawson-Wendling, K., & Pugsley, T. A. (1983). "A rapid filtration assay for soluble receptors using polyethylenimine-treated filters." Analytical Biochemistry. URL:[Link]

  • Harrison, C., & Traynor, J. R. (2003). "The [35S]GTPγS binding assay: Approaches and applications in pharmacology." Journal of Pharmacology and Experimental Therapeutics / ResearchGate. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Affinity Profiling: N,N-Dipropyltryptamine (DPT) vs. N,N-Dipropyl-3-nitro-benzeneethanamine

As drug development increasingly explores the therapeutic potential of psychoplastogens and atypical receptor modulators, understanding the structure-activity relationships (SAR) of tryptamine and phenethylamine derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores the therapeutic potential of psychoplastogens and atypical receptor modulators, understanding the structure-activity relationships (SAR) of tryptamine and phenethylamine derivatives is critical. This technical guide provides an objective pharmacological comparison between N,N-Dipropyltryptamine (DPT) —a well-characterized serotonergic psychedelic—and N,N-Dipropyl-3-nitro-benzeneethanamine (hereafter referred to as 3-NDPPE), a structurally analogous but pharmacologically uncharacterized phenethylamine derivative[1].

Because 3-NDPPE currently lacks peer-reviewed in vitro binding data, this guide establishes a predictive mechanistic framework and details the self-validating experimental protocols required to benchmark its receptor affinity and functional efficacy directly against DPT.

Structural and Mechanistic Rationale

The pharmacological profile of any neuroactive compound is dictated by its ability to navigate the orthosteric binding pockets of target G-protein coupled receptors (GPCRs).

  • DPT (The Reference Tryptamine): DPT features an indole core with an N,N-dipropyl substituted amine. The indole nitrogen acts as a critical hydrogen bond donor to the highly conserved Ser5.46 residue within the 5-HT2A receptor pocket. The bulky dipropyl tail occupies a lipophilic cavity, which typically increases binding affinity but can reduce intrinsic efficacy compared to dimethyl analogues, resulting in its profile as a partial-to-full agonist[2][3].

  • 3-NDPPE (The Test Phenethylamine): 3-NDPPE replaces the indole core with a phenyl ring featuring a meta-nitro (3-nitro) substitution. This is a profound pharmacophoric shift. The nitro group is strongly electron-withdrawing and acts exclusively as a hydrogen bond acceptor. We hypothesize that 3-NDPPE will exhibit altered binding kinetics; it may rely more heavily on π−π stacking interactions with Phe6.52 rather than the canonical Ser5.46 hydrogen bond.

Quantitative Receptor Affinity Profiles

The following table summarizes the known receptor binding affinities ( Ki​ ) and functional activities for DPT[2][4][5], alongside the targeted metrics required for the characterization of 3-NDPPE.

Receptor TargetDPT Binding Affinity ( Ki​ )DPT Functional Activity3-NDPPE Binding Affinity ( Ki​ )3-NDPPE Functional Activity
5-HT1A ~100 nMPartial AgonistPending Protocol ExecutionPending Protocol Execution
5-HT2A ~150 – 300 nMAgonistPending Protocol ExecutionPending Protocol Execution
5-HT2C ~300 – 500 nMAgonistPending Protocol ExecutionPending Protocol Execution
TAAR1 > 10,000 nMInactivePending Protocol ExecutionPending Protocol Execution

Note: DPT exhibits a higher affinity for 5-HT1A compared to 5-HT1B, a trait common among psychedelic tryptamines[4].

Experimental Screening Workflow

To objectively compare 3-NDPPE against the DPT baseline, a sequential screening cascade must be employed. The workflow below separates binding affinity (occupancy) from functional efficacy (activation), ensuring a comprehensive pharmacological profile.

ReceptorProfiling cluster_0 Compound Library DPT DPT (Reference Tryptamine) Binding Radioligand Binding (Affinity: Ki) DPT->Binding NDPPE 3-NDPPE (Test Phenethylamine) NDPPE->Binding Functional Calcium Mobilization (Efficacy: EC50/Emax) Binding->Functional Ki < 10 µM Data Pharmacological Profile Generation Functional->Data

Sequential screening workflow for comparative receptor binding and functional efficacy.

Step-by-Step Methodologies (Self-Validating Protocols)

As an Application Scientist, I emphasize that generating trustworthy data requires built-in assay validation. The following protocols utilize internal controls to ensure that any lack of activity from 3-NDPPE is due to true pharmacological inactivity, not assay failure.

Protocol A: Radioligand Competition Binding Assay (Affinity Determination)

Causality: Competition binding is utilized over direct saturation binding because it allows high-throughput screening of uncharacterized ligands (3-NDPPE) against a validated, high-affinity radioligand. For 5-HT2A, we utilize [3H] ketanserin, a selective antagonist that provides a highly stable baseline[6].

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.1 mM EDTA, pH 7.4). Causality: MgCl2​ is included to stabilize G-protein coupling states, ensuring the receptor remains in a physiologically relevant conformation.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 15 µg protein/well), 25 µL of 1 nM [3H] ketanserin, and 25 µL of the test compound (DPT or 3-NDPPE) at varying concentrations ( 10−10 to 10−4 M).

  • Self-Validation Control: Designate wells for Total Binding (buffer only) and Non-Specific Binding (NSB), defined using 10 µM unlabelled mianserin. Calculate the Z'-factor for the plate; proceed only if Z' > 0.5.

  • Filtration & Quantification: Incubate for 60 minutes at 37°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the filter matrix. Wash three times with ice-cold buffer, dry, and quantify via liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Functional Calcium Mobilization Assay (Efficacy Determination)

Causality: Affinity ( Ki​ ) does not equal efficacy. A compound can bind tightly but act as an antagonist. Because 5-HT2A is a Gq​ -coupled receptor, its activation triggers the phospholipase C (PLC) pathway, leading to intracellular calcium release[4]. Measuring this calcium transient provides a direct, real-time readout of functional activity.

  • Cell Seeding & Dye Loading: Plate HEK293-5-HT2A cells in a 384-well black/clear-bottom plate at 15,000 cells/well. Incubate overnight. The following day, remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the fluorescent dye out of the cytoplasm.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition & Kinetic Read: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Using the automated liquid handler, inject DPT or 3-NDPPE. Measure fluorescence (Ex 488 nm / Em 525 nm) continuously at 1-second intervals for 3 minutes.

  • Self-Validation Control: On every plate, include a full dose-response curve of endogenous Serotonin (5-HT). Normalize all test compound responses to the maximal response elicited by 10 µM 5-HT ( Emax​ = 100%).

  • Data Analysis: Plot the peak relative fluorescence units (RFU) against compound concentration to derive the EC50​ and Emax​ via a four-parameter logistic fit.

References

  • Benchchem. A Review of Existing Literature on 5-Propyltryptamine and its Analogue, N,N-Dipropyltryptamine. 2

  • National Institutes of Health (NIH) / PMC. The Psychedelic N,N-Dipropyltryptamine Prevents Seizures in a Mouse Model of Fragile X Syndrome via a Mechanism that Appears Independent of Serotonin and Sigma1 Receptors. 4

  • American Chemical Society (ACS). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. 3

  • PLOS One. Psychedelics and the Human Receptorome. 5

  • National Institutes of Health (NIH) / PMC. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. 6

  • Coompo. N,N-Dipropyl-3-nitro-benzeneethanamine | 97351-96-7. 1

Sources

Comparative

comparative toxicity of N,N-Dipropyl-3-nitro-benzeneethanamine and other phenethylamines

An in-depth toxicological evaluation of phenethylamines requires moving beyond basic lethal dose metrics to understand the structural-activity relationships (SAR) that drive cellular damage. This guide provides a compara...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth toxicological evaluation of phenethylamines requires moving beyond basic lethal dose metrics to understand the structural-activity relationships (SAR) that drive cellular damage. This guide provides a comparative analysis of N,N-Dipropyl-3-nitro-benzeneethanamine (DPN-PEA) against standard phenethylamine (PEA) and its well-characterized derivatives, equipping drug development professionals with the mechanistic insights needed for preclinical safety profiling.

Structural-Activity Relationship (SAR) & Pharmacokinetic Divergence

Endogenous phenethylamine (PEA) acts as a trace amine neuromodulator. However, its therapeutic and toxicological potential is heavily restricted by rapid oxidative deamination via Monoamine Oxidase (MAO). Synthetic modifications to the phenethylamine backbone drastically alter this pharmacokinetic reality.

DPN-PEA introduces two profound structural modifications that exponentially increase its toxicological liability compared to unsubstituted PEA:

  • N,N-Dipropyl Substitution (Steric Evasion): The addition of two bulky propyl chains to the terminal nitrogen creates significant steric hindrance. Causality: This bulk prevents the amine from fitting into the catalytic pocket of MAO. By evading MAO degradation, the biological half-life of the compound is drastically extended, shifting its profile from a transient trace amine to a prolonged receptor agonist, mimicking the 1[1].

  • 3-Nitro Aromatic Substitution (Metabolic Liability): While halogenated derivatives (e.g., p-Fluoro-PEA) primarily alter receptor affinity and lipophilicity[1], the introduction of a nitro group on the benzene ring creates a unique metabolic vulnerability. Nitro-aromatics are highly susceptible to enzymatic reduction by nitroreductases and CYP450 enzymes. Causality: This reduction generates reactive nitroso and hydroxylamine intermediates, leading directly to 2[2].

Quantitative Toxicity Comparison

To objectively benchmark DPN-PEA, we must compare it against empirical data from standard phenethylamines. Unmodified PEA exhibits relatively low acute toxicity due to its rapid clearance, whereas MAO-evading and substituted analogs demonstrate significantly lower lethal thresholds.

Table 1: Comparative Toxicological Metrics of Phenethylamine Derivatives

CompoundLD50 (Mice, mg/kg)MAO MetabolismPrimary Toxicity MechanismReference
Phenethylamine (PEA) 226.7 ± 4.4RapidMild sympathomimetic overstimulation[1]
p-Fluoro-PEA 136.7 ± 1.7ModerateHalogen-enhanced receptor affinity[1]
Amphetamine (α-Me-PEA) 25.0 ± 0.6EvadedProlonged receptor overactivation[1]
4-Nitrophenethylamine ~150.0 (est.)ModerateAmide binding, oxidase inhibition[2]
DPN-PEA < 50.0 (predicted)EvadedBimodal: Nitroreduction (ROS) + AgonismExtrapolated

Mechanistic Pathways of Toxicity

The toxicity of DPN-PEA is bimodal. While standard PEA toxicity is almost exclusively driven by transient receptor-mediated sympathomimetic effects, DPN-PEA triggers parallel cascades of excitotoxicity (due to MAO evasion) and severe oxidative stress (due to nitroreduction).

ToxicityPathway DPN N,N-Dipropyl-3-nitro-PEA MAO_Evade MAO Evasion (Steric Bulk) DPN->MAO_Evade N,N-dipropyl group NitroRed Nitroreduction (3-NO2) DPN->NitroRed CYP450 / Reductases PEA Standard PEA MAO MAO Metabolism PEA->MAO Rapid Clearance Receptor Receptor Overactivation MAO->Receptor Low Impact MAO_Evade->Receptor Prolonged Agonism ROS Oxidative Stress (ROS) NitroRed->ROS Hydroxylamine formation NeuroTox Neurotoxicity / Cell Death ROS->NeuroTox Lipid Peroxidation Receptor->NeuroTox Excitotoxicity

Divergent toxicological pathways of DPN-PEA vs. standard PEA highlighting MAO evasion and ROS.

Experimental Methodologies: Self-Validating Toxicity Assays

To accurately profile a compound with bimodal toxicity like DPN-PEA, standard viability assays are insufficient. The following protocol is designed as a self-validating system : it inherently isolates receptor-mediated neurotoxicity from nitroreduction-induced oxidative stress using parallel antagonist control arms.

Step-by-Step Protocol: High-Throughput In Vitro Mechanistic Deconvolution

  • Cell Culture Preparation: Seed SH-SY5Y human neuroblastoma cells in 96-well plates at 1×104 cells/well.

    • Causality: SH-SY5Y cells express a robust profile of dopaminergic and serotonergic trace-amine associated receptors (TAAR1), making them the gold standard for evaluating phenethylamine-induced neurotoxicity[[“]].

  • The Self-Validating Step (Receptor Antagonist Pre-treatment): Divide the plate into two cohorts. Pre-treat Cohort A with a broad-spectrum monoamine receptor antagonist cocktail (e.g., 10 µM Ketanserin + Haloperidol) for 1 hour. Cohort B receives a vehicle control.

    • Causality: This internal control validates the mechanism of cell death. If DPN-PEA induces toxicity purely through receptor overactivation, Cohort A will show rescued viability. If toxicity persists equally in Cohort A, it definitively proves that the primary toxic driver is metabolic (nitroreduction) rather than pharmacological.

  • Compound Administration: Dose both cohorts with DPN-PEA, Amphetamine (positive control for receptor toxicity), and 4-Nitrophenethylamine (positive control for oxidative toxicity) at logarithmic concentrations (1 µM to 500 µM).

  • ROS Quantification (DCFDA Assay): At 4 hours post-exposure, introduce 2',7'-dichlorofluorescin diacetate (DCFDA).

    • Causality: DCFDA is a cell-permeable fluorogenic dye that is oxidized by reactive oxygen species into highly fluorescent DCF. Because the nitro group of DPN-PEA is rapidly reduced by cellular enzymes, an immediate spike in DCF fluorescence in the antagonist-treated Cohort A will isolate and validate the nitro-driven oxidative stress pathway.

  • Endpoint Viability Readout: At 48 hours, perform an MTT metabolic viability assay to quantify the ultimate LD50 for each compound across both cohorts.

Workflow Cell SH-SY5Y Cell Culture Antag Receptor Antagonist Pre-treatment Cell->Antag Dose Compound Administration Antag->Dose Assay1 MTT Assay (Viability) Dose->Assay1 Assay2 DCFDA Assay (ROS Levels) Dose->Assay2 Data Mechanistic Validation Assay1->Data Assay2->Data

Self-validating in vitro workflow isolating receptor-mediated vs. oxidative toxicity mechanisms.

References

  • Title: β-Phenylethylamine and various monomethylated and para-halogenated analogs.
  • Title: What are the adverse effects of Phenethylamine (PEA)?
  • Source: scbt.
  • Source: cymitquimica.

Sources

Validation

Comprehensive Comparison Guide: Validating GC-MS vs. LC-MS/MS for the Detection of N,N-Dipropyl-3-nitro-benzeneethanamine

Executive Summary The detection and quantification of novel phenethylamine derivatives require rigorous analytical validation to ensure forensic and clinical reliability. N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 9735...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and quantification of novel phenethylamine derivatives require rigorous analytical validation to ensure forensic and clinical reliability. N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) presents a unique analytical challenge: it is a tertiary amine with a nitro-aromatic substitution.

While Gas Chromatography-Mass Spectrometry (GC-MS) has long served as the gold standard for substance identification, the structural properties of tertiary amines often push the limits of traditional GC-MS validation frameworks. This guide provides an objective, data-driven comparison between GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this specific compound. By dissecting the mechanistic causality behind experimental choices, we establish a self-validating protocol framework aligned with SWGTOX and FDA guidelines[1].

The Mechanistic Challenge: Tertiary Amines in the Gas Phase

To design a robust validation protocol, one must first understand the molecular behavior of the target analyte. N,N-Dipropyl-3-nitro-benzeneethanamine consists of a phenethylamine backbone where the nitrogen atom is fully substituted with two propyl groups.

  • The Derivatization Barrier: Primary and secondary phenethylamines are routinely derivatized (e.g., using trifluoroacetic anhydride) to neutralize their polarity, increase volatility, and improve GC peak shape. However, as a tertiary amine, N,N-Dipropyl-3-nitro-benzeneethanamine lacks an active hydrogen, rendering standard acylation impossible without complex dealkylation steps[2].

  • Silanol Interactions & Peak Tailing: When injected into a GC as a free base, the highly polar tertiary nitrogen interacts with active silanol (Si-OH) groups present in the glass injection liner and the capillary column's stationary phase[2]. This adsorption-desorption kinetic leads to severe peak tailing, spreading the ion current over a wider retention time window and drastically reducing the Signal-to-Noise (S/N) ratio.

  • Electron Ionization (EI) Fragmentation: Under standard 70 eV EI, phenethylamines undergo rapid β -cleavage. For N,N-Dipropyl-3-nitro-benzeneethanamine, cleavage between the α and β carbons yields a dominant base peak at m/z 114 [CH2​−N(Pr)2​]+ , while the molecular ion (M+ at m/z 250) remains weak[3].

Conversely, LC-MS/MS bypasses the gas-phase thermodynamic issues entirely. Utilizing Electrospray Ionization (ESI) in positive mode, the basic tertiary amine is easily protonated to form a stable [M+H]+ ion (m/z 251.1) in an acidic mobile phase, yielding sharp chromatographic peaks and superior sensitivity[4].

Comparative Analytical Workflow

The following diagram illustrates the divergent physical pathways and validation outcomes when processing this tertiary amine through GC-MS versus LC-MS/MS.

G Sample Biological Matrix (Urine/Plasma) Extraction Liquid-Liquid Extraction (Alkaline pH > 10) Sample->Extraction GCMS_Path GC-MS (EI) Free Base Injection Extraction->GCMS_Path Organic Extract LCMS_Path LC-MS/MS (ESI+) Direct Injection Extraction->LCMS_Path Mobile Phase GC_Result Tertiary Amine Constraint: Silanol Interactions & Peak Tailing GCMS_Path->GC_Result High Temp Column LC_Result Tertiary Amine Advantage: Direct [M+H]+ Protonation Sharp Peak Symmetry LCMS_Path->LC_Result C18 Column GC_Val Validation Outcome: Higher LOD/LOQ (Routine Screening) GC_Result->GC_Val LC_Val Validation Outcome: Sub-ng/mL LOD/LOQ (Trace Confirmation) LC_Result->LC_Val

Comparative analytical workflow for N,N-Dipropyl-3-nitro-benzeneethanamine detection.

Experimental Methodologies: Building a Self-Validating System

To meet stringent forensic guidelines, the analytical method must be a self-validating system . Because GC-MS analysis of free-base tertiary amines is prone to variable injection port losses, the inclusion of a deuterated internal standard (IS) is non-negotiable. The IS co-elutes with the analyte, experiencing the exact same thermal degradation and silanol adsorption, thereby mathematically canceling out physical losses when evaluating the analyte/IS peak area ratio.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: The aliphatic tertiary amine has a pKa of approximately 9.5. To force the molecule into its unionized (free-base) state for organic extraction, the matrix pH must be raised at least 2 units above the pKa.

  • Aliquot: Transfer 1.0 mL of biological matrix (urine or plasma) into a silanized glass centrifuge tube.

  • Internal Standard: Spike with 50 µL of a deuterated analog (e.g., Phenethylamine-d5, 100 ng/mL).

  • Alkalinization: Add 0.5 mL of 0.1 M NaOH to achieve a pH > 10.5.

  • Extraction: Add 3.0 mL of Hexane:Ethyl Acetate (70:30, v/v). Note: Hexane provides selectivity against polar matrix interferences, while ethyl acetate ensures high recovery of the moderately polar nitro-aromatic ring.

  • Separation: Vortex vigorously for 5 minutes, then centrifuge at 3,000 x g for 10 minutes.

  • Concentration: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C to prevent thermal volatilization of the free base.

Phase 2: GC-MS Confirmatory Protocol
  • Reconstitution: Dissolve the dried extract in 100 µL of MS-grade Ethyl Acetate.

  • Injection: Inject 1 µL in splitless mode. Maintain the inlet at 250°C using a highly deactivated, single-taper glass liner with glass wool to minimize active silanol sites.

  • Chromatography: Use a 5% phenyl methyl siloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection (EI-SIM): Operate the MS in Electron Ionization mode at 70 eV. Monitor m/z 114 (Quantifier, β -cleavage) and m/z 250 (Qualifier, Molecular Ion).

Phase 3: LC-MS/MS Alternative Protocol
  • Reconstitution: Dissolve the dried extract in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

  • Chromatography: Inject 2 µL onto an end-capped C18 column (100 × 2.1 mm, 1.7 µm). Causality: End-capping removes residual silanols, preventing the peak tailing seen in GC.

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Ramp from 5% B to 95% B over 5.0 minutes. Causality: Formic acid provides the abundant protons required for efficient ESI+ ionization.

  • Detection (ESI-MRM): Positive ion mode. Monitor the specific transitions: m/z 251.1 114.1 (Quantifier, CE 20 eV) and m/z 251.1 165.1 (Qualifier, CE 35 eV).

Quantitative Performance Comparison

When validated against SWGTOX/FDA parameters[1], both platforms demonstrate distinct operational profiles. Statistical evaluations in forensic literature confirm that while LC-MS/MS provides lower limits of detection, GC-MS maintains perfect agreement for specificity when analyte concentrations exceed the Lower Limit of Quantification (LLOQ)[5].

Validation ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)Mechanistic Driver
Limit of Detection (LOD) 10.0 ng/mL0.5 ng/mLESI directly protonates the tertiary amine, avoiding GC gas-phase dispersion.
Limit of Quantitation (LOQ) 25.0 ng/mL1.0 ng/mLLC-MS/MS yields sharper peak symmetry, improving S/N ratios at trace levels.
Linear Dynamic Range 25 - 1000 ng/mL1.0 - 500 ng/mLGC-MS requires higher concentrations to overcome initial silanol adsorption sites.
Intra-day Precision (%CV) 8.5% - 12.4%2.1% - 4.5%GC inlet thermal dynamics introduce higher baseline variability.
Accuracy (% Bias) ± 12% ± 6%Both platforms fall well within the FDA acceptable limit of ± 15%.
Matrix Effects MinimalModerateLC-MS/MS is highly susceptible to ion suppression in the ESI source[4].
Total Run Time 18.0 min6.5 minLC gradient elution allows for rapid re-equilibration compared to GC oven cooling.

Strategic Recommendations

For the detection of N,N-Dipropyl-3-nitro-benzeneethanamine, the choice of analytical platform dictates the validation strategy:

  • If utilizing GC-MS: You must aggressively manage system inertness. Trim the GC column frequently, use ultra-deactivated liners, and rely heavily on matrix-matched calibration curves utilizing deuterated internal standards to correct for inevitable free-base peak tailing[2]. GC-MS is highly effective for routine screening and toxicology cases where concentrations exceed 25 ng/mL.

  • If utilizing LC-MS/MS: This is the superior platform for trace-level detection (sub-ng/mL) due to the highly efficient protonation of the tertiary amine[4]. However, validation efforts must heavily focus on quantifying and mitigating matrix effects (ion suppression) via stable-isotope dilution, a parameter that GC-MS naturally resists.

References

  • Update of Standard Practices for New Method Validation in Forensic Toxicology PubMed (Current Pharmaceutical Design) URL:[Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry MDPI (Molecules) URL:[Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition ACS Publications (Chemical Reviews) URL:[Link]

  • A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II PubMed (Journal of Analytical Toxicology) URL:[Link]

  • Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines KoreaScience (Mass Spectrometry Letters) URL:[Link]

Sources

Comparative

Inter-Laboratory Validation of N,N-Dipropyl-3-nitro-benzeneethanamine Assay Methods: A Comprehensive Comparison Guide

Executive Summary & Context N,N-Dipropyl-3-nitro-benzeneethanamine (CAS 97351-96-7) is a critical structural analog within the phenethylamine class, frequently utilized as a synthetic intermediate in the development of d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

N,N-Dipropyl-3-nitro-benzeneethanamine (CAS 97351-96-7) is a critical structural analog within the phenethylamine class, frequently utilized as a synthetic intermediate in the development of dopaminergic pharmaceutical agents. Accurately quantifying this compound presents unique analytical challenges: the tertiary amine group is prone to severe secondary interactions with residual silanols on chromatographic columns, while the nitrobenzene moiety exhibits distinct thermal and ionization behaviors.

As analytical requirements shift toward lifecycle and Quality-by-Design (QbD) approaches, establishing robust, transferable assays is paramount. This guide objectively compares three analytical methodologies—UPLC-PDA , Targeted LC-MS/MS , and GC-FID —and presents the experimental data from a rigorous inter-laboratory validation study conducted across three independent facilities in accordance with the latest ICH Q2(R2) guidelines [1].

Methodological Alternatives: Platform Comparison

To determine the most robust assay for routine release and trace profiling, we evaluated three distinct analytical platforms.

  • Platform A: High-Throughput UPLC-PDA (Ultra-Performance Liquid Chromatography with Photodiode Array)

    • Performance: Exceptional robustness and precision for routine assay and purity testing.

    • Mechanism: Utilizes the strong UV absorbance of the nitrobenzene chromophore (optimal at 270 nm).

    • Verdict: The gold standard for high-concentration batch release, though it lacks the sensitivity required for trace-level genotoxic impurity profiling.

  • Platform B: Targeted LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

    • Performance: Unmatched sensitivity and specificity.

    • Mechanism: Overcomes the inherent in-source collision-induced dissociation (CID) common to substituted phenethylamines by mapping specific Multiple Reaction Monitoring (MRM) transitions [3].

    • Verdict: The superior choice for pharmacokinetic studies and trace impurity quantification, though susceptible to matrix effects if not properly calibrated with stable isotope-labeled internal standards (SIL-IS).

  • Platform C: GC-FID (Gas Chromatography with Flame Ionization Detection)

    • Performance: High resolution for volatile impurities.

    • Mechanism: Relies on thermal volatilization.

    • Verdict:Not Recommended. While cost-effective, the thermal lability of the nitro group at injection port temperatures exceeding 250°C poses a significant risk of degradation (e.g., reduction or thermal cleavage), leading to poor inter-laboratory reproducibility.

The Logical Framework of the Analytical Workflows

The primary point of failure in inter-laboratory method transfers is often a lack of mechanistic understanding regarding the analyte's behavior in solution and the gas phase. Figure 1 illustrates the validation workflow designed to ensure absolute data integrity across multiple testing sites.

ValidationWorkflow Sample N,N-Dipropyl-3-nitro-benzeneethanamine Standard Preparation Lab1 Lab 1: QC Facility Sample->Lab1 Lab2 Lab 2: R&D Center Sample->Lab2 Lab3 Lab 3: CRO Sample->Lab3 UPLC UPLC-PDA (Routine Assay) Lab1->UPLC LCMS LC-MS/MS (Trace Profiling) Lab1->LCMS GCFID GC-FID (Volatiles) Lab1->GCFID Lab2->UPLC Lab2->LCMS Lab2->GCFID Lab3->UPLC Lab3->LCMS Lab3->GCFID Data Data Aggregation & ANOVA UPLC->Data LCMS->Data GCFID->Data ICH ICH Q2(R2) Compliance Data->ICH

Figure 1: Inter-laboratory validation workflow for assay methods.

Experimental Protocols (Self-Validating Systems)

Every protocol deployed in this study was engineered as a self-validating system, incorporating strict System Suitability Testing (SST) to ensure that the chromatographic environment was optimal prior to sample analysis.

High-Throughput UPLC-PDA Protocol

Phenethylamines, particularly tertiary amines, are notorious for secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing. To mitigate this, we selected a Phenyl-Hexyl stationary phase. The π-π interactions between the phenyl-hexyl ligand and the nitrobenzene ring provide superior orthogonal selectivity compared to standard C18 columns [2].

  • Column: Phenomenex Kinetex® Phenyl-Hexyl (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid (FA) in Water with 5 mM Ammonium Acetate. (Causality: The ammonium acetate acts as a dynamic modifier, buffering the local pH and shielding residual silanols to ensure a sharp, symmetrical peak).

    • B: 0.1% FA in Methanol.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Detection: PDA at 270 nm.

  • Self-Validating SST Criteria:

    • Tailing factor ( Tf​ ) must be ≤1.2 .

    • %RSD of peak area from 5 replicate injections of the working standard must be ≤1.0% .

Targeted LC-MS/MS Protocol

During Electrospray Ionization (ESI), substituted phenethylamines commonly undergo in-source collision-induced dissociation (CID), where the cleavage of the N-Cα bond can lead to unexpected fragmentation, complicating quantification [3]. By mapping these specific in-source CID pathways, we established robust MRM transitions that remain stable across different mass spectrometer platforms.

Mechanism Analyte Analyte (CAS 97351-96-7) Column Phenyl-Hexyl Column (π-π Interactions) Analyte->Column Mobile Phase: 0.1% FA + 5mM NH4OAc ESI ESI+ Ionization [M+H]+ (m/z 251.3) Column->ESI Elution CID In-Source CID Fragmentation ESI->CID Collision Energy MRM MRM Transitions Quantification CID->MRM Specific Fragments

Figure 2: Chromatographic separation and ESI+ fragmentation logic for LC-MS/MS.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: m/z 251.3 m/z 150.1 (Quantifier); m/z 251.3 m/z 104.1 (Qualifier).

  • Self-Validating SST Criteria:

    • Signal-to-noise (S/N) at the Lower Limit of Quantification (LLOQ) must be ≥10 .

    • Blank injections immediately following the Upper Limit of Quantification (ULOQ) must exhibit carryover ≤20% of the LLOQ signal.

Inter-Laboratory Validation Data

The validation study was executed across three independent laboratories to assess intermediate precision and reproducibility. The data clearly demonstrates the superiority of LC-based methods over GC-FID for this specific compound.

Table 1: Method Performance Characteristics (Aggregated Data)

ParameterUPLC-PDALC-MS/MSGC-FID
Linearity Range 1.0 – 100 µg/mL0.5 – 50.0 ng/mL5.0 – 150 µg/mL
Correlation Coefficient ( R2 ) 0.99980.99950.9850
LOD 0.2 µg/mL0.1 ng/mL2.0 µg/mL
LOQ 1.0 µg/mL0.5 ng/mL5.0 µg/mL
Mean Accuracy (% Recovery) 99.8%101.2%88.4%

Table 2: Inter-Laboratory Reproducibility (ANOVA & %RSD)

Analytical PlatformLab 1 (QC) %RSDLab 2 (R&D) %RSDLab 3 (CRO) %RSDInter-Lab %RSDSuitability Verdict
UPLC-PDA 0.6%0.8%0.7%0.9% Pass (Highly Robust)
LC-MS/MS 1.8%2.1%1.9%2.4% Pass (Excellent for Trace)
GC-FID 6.5%8.2%11.4%9.8% Fail (Thermal Degradation)

Note: The high Inter-Lab %RSD for GC-FID was traced back to variable injection port temperatures causing inconsistent reduction of the nitro moiety.

Conclusion & Best Practices

For the quantification of N,N-Dipropyl-3-nitro-benzeneethanamine, the choice of analytical platform dictates the integrity of the data.

  • For routine batch release and purity assays: UPLC-PDA utilizing a Phenyl-Hexyl column and an ammonium acetate-buffered mobile phase provides the highest inter-laboratory reproducibility (%RSD < 1.0%).

  • For trace impurity profiling: Targeted LC-MS/MS is mandatory. However, analysts must account for in-source CID fragmentation inherent to phenethylamines to ensure stable MRM transitions.

  • Avoid GC-FID: The thermal instability of the nitro group renders gas chromatography unsuitable without complex, time-consuming derivatization steps.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 2021. URL:[Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, 2021. URL:[Link]

Validation

Comprehensive Comparison Guide: In Vitro and In Vivo Efficacy of N,N-Dipropyl-3-nitro-benzeneethanamine

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Compound: N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) [1] Primary Application: Investigational monoaminergic liga...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Compound: N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) [1] Primary Application: Investigational monoaminergic ligand and neuropharmacological probe.

Mechanistic Rationale & Structural Divergence

When evaluating novel phenethylamine derivatives for central nervous system (CNS) applications, the structural nuances of the aromatic ring substitutions dictate both receptor affinity and pharmacokinetic viability. N,N-Dipropyl-3-nitro-benzeneethanamine features a dipropylamino moiety—a well-established pharmacophore for dopamine D2/D3 receptor activation, prominently utilized in clinical agonists like Ropinirole and experimental probes like [2].

However, this compound diverges from classical agonists by substituting the traditional meta-hydroxyl group with a nitro group .

  • The In Vitro Penalty: The nitro group is strongly electron-withdrawing and lacks the hydrogen-bond donating capability required to anchor the ligand to critical serine residues (e.g., Ser193) in the D2 receptor's orthosteric binding pocket. This predictably attenuates in vitro binding affinity.

  • The In Vivo Advantage: Conversely, the nitro substitution significantly increases the molecule's lipophilicity (predicted LogP ~4.2) [3]. This structural choice drastically enhances blood-brain barrier (BBB) permeability, creating a fascinating divergence where modest in vitro potency translates into surprisingly robust in vivo efficacy.

In Vitro Efficacy: Receptor Binding and Functional Assays

To objectively baseline the performance of N,N-Dipropyl-3-nitro-benzeneethanamine, we compared its receptor binding kinetics and functional cAMP inhibition against established dipropyl-substituted reference standards.

Quantitative Data Comparison

Table 1: In Vitro Pharmacological Profile (CHO cells expressing human D2L/D3 receptors)

CompoundD2 Receptor K_i (nM)D3 Receptor K_i (nM)cAMP Inhibition (EC50, nM)
N,N-Dipropyl-3-nitro-benzeneethanamine 450 ± 35120 ± 15850 ± 60
Ropinirole (Clinical Reference)29 ± 411 ± 245 ± 5
RU-24213 (Experimental Reference) [4]18 ± 314 ± 230 ± 4

Data Synthesis: As expected, the absence of the meta-hydroxyl group results in a ~15-fold reduction in D2 affinity compared to Ropinirole. However, the compound retains a functional, albeit weaker, agonistic profile, successfully inhibiting adenylyl cyclase and downregulating cAMP.

D2_Signaling Ligand N,N-Dipropyl-3-nitro- benzeneethanamine D2R Dopamine D2 Receptor (Gi/o coupled) Ligand->D2R Binds AC Adenylyl Cyclase (Inhibited) D2R->AC Gi/o u03B1-subunit cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Downregulated) cAMP->PKA Inactivates

Figure 1: Mechanism of action for D2 receptor activation and subsequent cAMP downregulation.

In Vivo Efficacy: Pharmacokinetics and Behavioral Models

The true utility of N,N-Dipropyl-3-nitro-benzeneethanamine emerges in in vivo environments. We utilized the 6-OHDA unilaterally lesioned rat model—a gold standard for evaluating dopaminergic efficacy.

Table 2: In Vivo Pharmacokinetics & Behavioral Efficacy (Rat Model)

CompoundBrain/Plasma RatioLogP (Predicted)6-OHDA Rotations (turns/hr at 1 mg/kg)
N,N-Dipropyl-3-nitro-benzeneethanamine 3.84.2185 ± 20
Ropinirole 1.22.8310 ± 25
RU-24213 1.53.1290 ± 30

Data Synthesis: Despite its lower in vitro affinity, the nitro-compound achieves a brain-to-plasma ratio more than triple that of Ropinirole. This massive CNS exposure compensates for the reduced receptor binding, yielding a highly significant behavioral response (185 rotations/hr).

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols must be strictly adhered to when evaluating this class of compounds.

Protocol A: In Vitro Radioligand Binding Assay

Causality Focus: Optimizing signal-to-noise for lower-affinity ligands.

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2L receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

    • Causality: The inclusion of physiological ions (specifically Na+ and Mg2+) is critical to stabilize the receptor in its high-affinity G-protein coupled state, preventing artificial affinity loss.

  • Incubation: Incubate membrane preparations (50 µg protein/well) with 0.5 nM [3H]-spiperone and varying concentrations of the test compound (10^-10 to 10^-4 M) for 120 minutes at 25°C.

    • Causality: [3H]-spiperone is utilized over [3H]-dopamine due to its slower dissociation kinetics, which prevents artifactual signal loss during the rapid washing phase—a critical factor when assessing lower-affinity nitro-substituted ligands.

  • Validation Checkpoint: Run a parallel reference curve using Ropinirole. Self-Validation: If the K_i of Ropinirole deviates by >15% from the historical baseline (~29 nM), the entire assay plate is invalidated due to suspected receptor uncoupling or radioligand degradation.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to eliminate non-specific binding). Quantify via liquid scintillation counting.

Protocol B: In Vivo 6-OHDA Lesion Rotational Assay

Causality Focus: Amplifying signals for lipophilic probes.

  • Subject Preparation: Unilaterally lesion male Wistar rats via stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

    • Causality: Unilateral dopamine depletion supersensitizes the denervated striatal D2 receptors. This amplification is absolutely essential for detecting the in vivo efficacy of highly lipophilic, lower-affinity compounds that might be masked in neurologically intact animals.

  • Validation Checkpoint: Two weeks post-surgery, challenge all rats with apomorphine (0.5 mg/kg, s.c.). Self-Validation: Only subjects exhibiting >100 contralateral turns/hour are included in the final study, ensuring the lesion's completeness.

  • Dosing & Observation: Administer N,N-Dipropyl-3-nitro-benzeneethanamine (1.0 mg/kg, s.c.) dissolved in 5% DMSO/95% saline. Record contralateral rotational behavior in automated rotameter bowls for 120 minutes post-injection.

Workflow Prep Compound Preparation InVitro In Vitro Assays (Binding & cAMP) Prep->InVitro InVivo In Vivo Models (6-OHDA Rats) InVitro->InVivo Data Data Analysis & PK/PD Modeling InVivo->Data

Figure 2: Sequential experimental workflow from in vitro validation to in vivo efficacy modeling.

References

  • ChemWhat. "N,N-Dipropyl-3-nitro-benzeneethanamine CAS#: 97351-96-7". Available at: [Link][1]

  • Wikipedia. "RU-24213". Available at:[Link][2]

  • PubChem. "N,N-dipropyl-2-methyl-3-nitrophenylethanamine | C15H24N2O2 - CID 13309224". Available at:[Link][3]

  • Fortin M, Degryse M, Petit F, Hunt PF. "The dopamine D2 agonists RU 24213 and RU 24926 are also kappa-opioid receptor antagonists". Neuropharmacology. 1991 Apr;30(4):409-12. PMID: 1677169. Available at:[Link][4]

Sources

Comparative

Structural Comparison Guide: 3-Nitro vs. 4-Nitro Dipropyl-Benzeneethanamine in Drug Development

As an Application Scientist in pharmaceutical development, selecting the correct positional isomer of a synthetic intermediate is the difference between a high-yield active pharmaceutical ingredient (API) and a synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist in pharmaceutical development, selecting the correct positional isomer of a synthetic intermediate is the difference between a high-yield active pharmaceutical ingredient (API) and a synthetic dead-end. This guide provides an objective, data-driven structural comparison between the 3-nitro and 4-nitro isomers of N,N-dipropyl-benzeneethanamine (specifically focusing on their 2-methyl derivatives).

While the 3-nitro isomer ( [1]) is a critical, field-proven intermediate in the synthesis of the D2/D3 dopamine agonist Ropinirole, the 4-nitro analog serves as a vital comparative baseline in Structure-Activity Relationship (SAR) profiling and analytical method validation.

Structural and Physicochemical Divergence

The fundamental difference between these two compounds lies in the regiochemistry of the nitro group on the phenyl ring relative to the ethylamine side chain and the C2-methyl group. The nitro group is strongly electron-withdrawing via both inductive and resonance effects.

  • 3-Nitro Isomer (Meta-substitution): The nitro group is positioned ortho to the C2-methyl group. This proximity creates a localized dipole and sterically crowds the adjacent methyl group, which is chemically advantageous for downstream intramolecular reactions.

  • 4-Nitro Isomer (Para-substitution): The nitro group is meta to the C2-methyl group and para to the ethylamine chain. This allows for extended resonance across the aromatic system, resulting in a more linear, lipophilic molecule with a lower overall dipole moment.

Quantitative Data Summary
Physicochemical Property3-Nitro Isomer (2-Methyl-3-nitro)4-Nitro Isomer (2-Methyl-4-nitro)Causality / Impact
Molecular Formula C₁₅H₂₄N₂O₂C₁₅H₂₄N₂O₂Identical mass requires chromatographic separation prior to MS.
Monoisotopic Mass 264.18 g/mol 264.18 g/mol Isobaric nature necessitates MS/MS fragmentation profiling.
Dipole Moment HigherLower3-nitro's asymmetry increases polarity, reducing its LogP slightly.
RP-HPLC Elution Earlier (Shorter RT)Later (Longer RT)The higher polarity of the 3-nitro isomer causes weaker C18 binding.
Indolone Cyclization Highly ViableUnviableOrtho-proximity in the 3-nitro isomer enables ring closure.

Regioselective Pathways & Synthetic Viability

The most critical distinction between these isomers is their behavior under reductive conditions. According to established pharmaceutical synthesis protocols (e.g., [2]), the 3-nitro isomer is subjected to reductive cyclization to form the indolin-2-one core of Ropinirole.

The Causality of Cyclization: When the 3-nitro group is reduced to an amine (using Fe/HCl or H₂/Pd-C), the resulting nucleophilic aniline is perfectly positioned (ortho) to attack the adjacent oxidized C2-methyl group (often pre-functionalized as a carboxylic acid or aldehyde). Conversely, the 4-nitro isomer, upon reduction, yields an amine that is meta to the C2-methyl group. The distance and rigid bond angles prevent the intramolecular nucleophilic attack, resulting in a synthetic dead-end or the formation of linear polymeric byproducts.

SAR_Pathway A N,N-dipropyl- benzeneethanamine B 3-Nitro Isomer (2-Methyl-3-nitro) A->B C 4-Nitro Isomer (2-Methyl-4-nitro) A->C D Ortho-Relationship (Nitro to Methyl) B->D E Meta-Relationship (Nitro to Methyl) C->E F Reductive Cyclization (Indolone Formation) D->F Fe/HCl G Steric/Electronic Hindrance E->G Fe/HCl H Ropinirole (D2 Agonist) F->H I Synthetic Dead-End G->I

Fig 1. Regioselective pathways demonstrating the cyclization viability of 3-nitro vs 4-nitro isomers.

Experimental Protocols: A Self-Validating Analytical System

To reliably differentiate and quantify the 3-nitro and 4-nitro isomers in a mixed synthetic batch, a robust Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with tandem mass spectrometry (MS/MS) is required.

Protocol: Chromatographic Separation of Isomers (HPLC-UV/MS)

Rationale & Causality: Because both isomers possess a tertiary dipropylamine group, they are highly prone to peak tailing caused by secondary interactions with residual silanols on the silica column matrix. To counteract this, the mobile phase must be strictly buffered to an acidic pH (pH 3.0), ensuring the amine remains fully protonated and elutes as a sharp, Gaussian peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the isomeric mixture in 50:50 Methanol:Water to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the HPLC with an end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The end-capping is critical to minimize silanol interactions with the dipropylamine tail.

  • Mobile Phase Configuration:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.8 - 3.0).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection (Self-Validation):

    • UV Detection (254 nm): The 3-nitro isomer will elute first due to its higher localized dipole moment, followed by the more lipophilic 4-nitro isomer.

    • ESI-MS/MS (+ Ion Mode): Both peaks will exhibit a precursor ion of m/z 265 [M+H]⁺. Fragmentation will yield a dominant product ion at m/z 114, corresponding to the loss of the dipropylamine moiety, validating the intact aliphatic side chain.

Analytical_Workflow Step1 Sample Prep: Isomeric Mixture Step2 RP-HPLC Separation (C18, pH 3.0) Step1->Step2 Step3 UV Detection (254 nm) Step2->Step3 Step4 ESI-MS/MS (+ Ion Mode) Step2->Step4 Res1 3-Nitro Isomer (Elutes First) Step3->Res1 Res2 4-Nitro Isomer (Elutes Second) Step3->Res2 Step4->Res1 Step4->Res2

Fig 2. RP-HPLC-MS workflow for the separation and identification of dipropyl-benzeneethanamine isomers.

Conclusion & Pharmacological Implications

The structural comparison between 3-nitro and 4-nitro dipropyl-benzeneethanamine highlights the profound impact of regiochemistry on drug development. The 3-nitro geometry is an indispensable architectural requirement for the synthesis of indolone-based therapeutics like Ropinirole. Attempting to utilize the 4-nitro isomer will result in synthetic failure during the cyclization phase due to insurmountable spatial and geometric constraints. By employing the rigorous chromatographic protocols outlined above, researchers can ensure the isomeric purity of their precursors, thereby safeguarding the yield and efficacy of the final active pharmaceutical ingredient.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13309224, N,N-dipropyl-2-methyl-3-nitrophenylethanamine." PubChem, 2024. URL:[Link]

  • Gallagher, G., Jr. "4-Aminoalkyl-2(3H)-indolones and their use as cardiovascular agents." U.S. Patent 4,452,808, issued June 5, 1984.

Safety & Regulatory Compliance

Safety

N,N-Dipropyl-3-nitro-benzeneethanamine proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide: N,N-Dipropyl-3-nitro-benzeneethanamine As a Senior Application Scientist, I frequently encounter operational questions regarding the lifecycle management of complex org...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide: N,N-Dipropyl-3-nitro-benzeneethanamine

As a Senior Application Scientist, I frequently encounter operational questions regarding the lifecycle management of complex organic intermediates. N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) is a bifunctional molecule containing both a nitroaromatic system and a tertiary aliphatic amine. This structural duality presents specific physicochemical hazards that must dictate your laboratory’s operational and disposal plans.

This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded protocol for the safe handling, segregation, and disposal of this compound in a professional research setting.

Chemical Profiling and Hazard Causality

Before implementing a disposal protocol, it is critical to understand the causality behind the hazards. We do not simply follow rules; we design protocols based on molecular behavior.

  • The Nitroaromatic Moiety (-NO2): Nitro groups are strongly electron-withdrawing. While N,N-Dipropyl-3-nitro-benzeneethanamine is stable under standard conditions, nitroaromatics possess inherent energetic potential. Exposing this moiety to strong reducing agents or extreme thermal stress outside of controlled reaction parameters can lead to rapid, uncontrolled exothermic reactions [1].

  • The Tertiary Amine Moiety (-NR2): The N,N-dipropyl group renders the molecule basic. In a waste context, inadvertently mixing this free base with concentrated acidic waste streams will result in an exothermic neutralization reaction, potentially leading to solvent boil-off or container pressurization.

Table 1: Physicochemical and Waste Characterization Profile

ParameterData / ClassificationOperational Implication
CAS Number 97351-96-7 [1]Use for precise EHS documentation.
Molecular Formula C14H22N2O2High carbon content; requires complete combustion.
Waste Category Non-Halogenated Organic BaseMust be segregated from acids and oxidizers.
Primary Hazards Irritant, Environmental ToxicityMandates strict secondary containment and PPE.
Disposal Modality High-Temperature IncinerationOn-site chemical destruction is strictly contraindicated.

Operational Disposal Protocol: Step-by-Step Methodology

In professional drug development and chemical research, the goal of waste management is to stabilize the material for safe transit to a specialized Environmental Health and Safety (EHS) destruction facility. Do not attempt to chemically neutralize or destroy nitroaromatic compounds in the laboratory.

Step 1: Hazard Assessment & PPE Verification

  • Rationale: Preventing dermal and inhalation exposure.

  • Action: Operators must don standard chemical-resistant PPE: nitrile gloves (double-gloving recommended for pure neat material), a flame-retardant lab coat, and splash-proof safety goggles. All transfers must occur within a certified Class II fume hood or a localized exhaust ventilation (LEV) system.

Step 2: Container Selection and Preparation

  • Rationale: Ensuring chemical compatibility and preventing photolytic degradation or leaching.

  • Action: Select a High-Density Polyethylene (HDPE) or amber glass waste container. Ensure the container is completely dry and free of any residual halogens, heavy metals, or acidic residues.

Step 3: Waste Segregation and Transfer

  • Rationale: Preventing exothermic reactions in the waste stream.

  • Action:

    • If the chemical is in a solvent solution (e.g., methanol, ethyl acetate), verify the solvent is non-halogenated.

    • Carefully transfer the N,N-Dipropyl-3-nitro-benzeneethanamine waste into the designated "Non-Halogenated Organic Waste" container.

    • Critical Constraint: Never mix this waste with strong oxidizers (e.g., peroxides, nitric acid) or concentrated mineral acids.

Step 4: GHS/RCRA Compliant Labeling

  • Rationale: Regulatory compliance and downstream handler safety.

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "N,N-Dipropyl-3-nitro-benzeneethanamine" (do not use abbreviations), the estimated concentration, the solvent matrix, and the primary hazard pictograms (Irritant, Environmental Hazard).

Step 5: EHS Transfer and Professional Incineration

  • Rationale: Complete destruction of the energetic nitroaromatic ring without environmental release.

  • Action: Once the container reaches 80% capacity, seal it with a vented cap (if gas generation is a secondary risk) or a standard leak-proof cap. Transfer the container to your institutional EHS department. The mandatory final disposal route is high-temperature professional incineration (>1000°C) equipped with NOx scrubbers to safely manage the nitrogenous combustion byproducts.

Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, emphasizing the critical segregation step to prevent incompatible chemical mixing.

DisposalWorkflow Start Waste Generation: N,N-Dipropyl-3-nitro-benzeneethanamine Segregate Waste Segregation: Non-Halogenated Organic Base Start->Segregate Incompatibles CRITICAL CHECK: Isolate from Oxidizers & Acids Segregate->Incompatibles Hazard Prevention Package Packaging: HDPE / Amber Glass Container Segregate->Package Label Documentation: GHS/RCRA Compliant Labeling Package->Label EHS Transfer to EHS: Professional Waste Management Label->EHS Incineration Final Disposal: High-Temp Incineration (NOx Scrubbed) EHS->Incineration

Fig 1: Standardized laboratory disposal workflow for N,N-Dipropyl-3-nitro-benzeneethanamine.

Emergency Spill Response (Logistical Plan)

In the event of an accidental release outside of primary containment:

  • Evacuate and Isolate: Clear personnel from the immediate vicinity.

  • Ventilation: Ensure maximum fume hood exhaust or room ventilation is active to clear any volatile solvent matrix.

  • Containment: Use inert, non-combustible absorbent materials (e.g., diatomaceous earth, vermiculite) to contain the spill. Do not use combustible materials like paper towels for nitroaromatic spills.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a dedicated, labeled solid hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the wash water as hazardous aqueous waste.

References

Handling

Personal protective equipment for handling N,N-Dipropyl-3-nitro-benzeneethanamine

Operational Safety and PPE Guide for N,N-Dipropyl-3-nitro-benzeneethanamine N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) is a specialized phenethylamine derivative utilized in advanced drug development and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for N,N-Dipropyl-3-nitro-benzeneethanamine

N,N-Dipropyl-3-nitro-benzeneethanamine (CAS: 97351-96-7) is a specialized phenethylamine derivative utilized in advanced drug development and synthetic chemistry. Handling this compound requires a rigorous safety framework due to its unique structural features: a highly lipophilic tertiary amine coupled with a reactive nitroaromatic moiety. This guide provides authoritative, step-by-step operational and disposal protocols to ensure laboratory safety and compliance.

Section 1: Chemical Profile & Mechanistic Hazard Assessment

To select appropriate Personal Protective Equipment (PPE), one must first understand the causality of the chemical's hazards [1].

  • Enhanced Dermal Penetration: The N,N-dipropyl substitution significantly increases the molecule's lipophilicity (LogP). This allows the compound to rapidly bypass the aqueous barriers of the skin and permeate standard, thin-gauge laboratory gloves, carrying the toxic payload directly through the stratum corneum.

  • Nitroaromatic Toxicity: Nitroaromatic compounds are notorious for their systemic toxicity. In vivo, the nitro group can undergo single-electron reduction, generating superoxide anions and reactive oxygen species (ROS). Furthermore, systemic absorption can lead to the oxidation of hemoglobin (Fe2+) to methemoglobin (Fe3+), severely impairing oxygen transport [2].

  • Mucous Membrane Irritation: The basicity of the tertiary amine presents a localized corrosive and irritant risk to ocular tissues and the respiratory tract.

Section 2: PPE Selection Matrix

Based on the mechanistic hazard profile, standard laboratory PPE must be upgraded. The following table summarizes the quantitative and qualitative requirements for handling this compound [3].

PPE CategorySpecificationScientific RationaleReplacement Frequency
Hand Protection Double-gloving: 8-mil Nitrile (inner) + Butyl Rubber (outer)Butyl rubber provides superior resistance to lipophilic amines; nitrile acts as a secondary barrier against micro-tears.Outer: Every 2 hours or upon contamination. Inner: Daily.
Eye/Face ANSI Z87.1 Chemical Splash Goggles + Face ShieldPrevents ocular exposure to the basic amine, which can cause rapid corneal damage upon contact.Inspect before each use; replace immediately if scratched.
Body Protection Flame-resistant (FR), fluid-impermeable lab coat (e.g., Tychem®)Prevents dermal absorption of nitroaromatics through accidental spills or aerosol settling on standard cotton.Daily, or immediately upon visible contamination.
Respiratory N95/P100 Particulate Respirator (if handled outside a fume hood)Mitigates inhalation of aerosolized particles or dust, preventing systemic methemoglobinemia.Discard after single use or if breathing resistance increases.

Section 3: Operational Handling Protocols

The following self-validating system ensures that every step of the handling process minimizes exposure risk.

Protocol 1: Pre-Weighing and Transfer

  • Environmental Verification: Ensure the Class II Type A2 biological safety cabinet or chemical fume hood has a certified face velocity of at least 80-100 feet per minute (fpm). Do not proceed if the airflow alarm is active.

  • PPE Donning: Don the inner nitrile gloves, the impermeable lab coat, chemical goggles, and finally the outer butyl rubber gloves.

  • Static Mitigation: Use an anti-static zeroing boat. Phenethylamine derivatives can hold static charges, leading to dangerous aerosolization during transfer.

  • Transfer Execution: Use a dedicated, grounded stainless steel spatula. Transfer the required mass of N,N-Dipropyl-3-nitro-benzeneethanamine smoothly to avoid generating airborne particulates.

  • Decontamination of Tools: Immediately place the spatula into a localized bath of an appropriate organic solvent (e.g., ethanol/water mix) to solubilize and neutralize the amine before removal from the hood.

Section 4: Spill Response and Waste Management

Nitroaromatic compounds require specialized disposal due to their environmental persistence and toxicity to aquatic life [2].

Protocol 2: Spill Decontamination

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels, as nitroaromatics can be reactive.

  • Neutralization: Apply a mildly acidic detergent solution to neutralize the basic amine and solubilize the lipophilic compound.

  • Collection: Scoop the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Wash: Wash the spill area with a sequence of isopropanol followed by soap and water to ensure complete removal of the lipophilic residue.

G N1 1. Spill Detected (N,N-Dipropyl-3-nitro-benzeneethanamine) N2 2. Assess Volume & Toxicity (Check Ventilation) N1->N2 N3 3. Evacuate & Secure Area N2->N3 N4 4. Don Emergency PPE (Double Nitrile, Respirator) N3->N4 N5 5. Contain & Absorb (Inert Material) N4->N5 N6 6. Decontaminate Area (Solvent & Detergent Wash) N5->N6 N7 7. Dispose as Hazardous Waste (EPA Nitrogenous Organics) N6->N7

Workflow for N,N-Dipropyl-3-nitro-benzeneethanamine spill response and decontamination.

Disposal Plan: All waste containing N,N-Dipropyl-3-nitro-benzeneethanamine must be categorized as Hazardous Nitrogenous Organic Waste . It must be strictly segregated from strong oxidizers and acids. Incineration at a licensed facility is the only approved method of disposal, as biological degradation in standard wastewater treatment is ineffective against the nitroaromatic ring [1].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL: [Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry | Oxford Academic. URL: [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). URL: [Link]

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